2-Iodo-4,6-dimethylpyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4,6-dimethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALASQIFHXKASJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Iodo-4,6-dimethylpyridin-3-amine chemical structure and properties
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
2-Iodo-4,6-dimethylpyridin-3-amine (CAS: 2378806-58-5) is a highly specialized heterocyclic intermediate utilized primarily in the discovery of small-molecule kinase inhibitors and complex pharmaceutical scaffolds.[1] Distinguished by its ortho-iodo amine motif, this compound serves as a critical linchpin for constructing fused ring systems—most notably 7-azaindoles (pyrrolo[2,3-b]pyridines) and pyridopyrimidines .
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and its strategic utility in divergent synthesis workflows. It is designed for medicinal chemists seeking to leverage this scaffold for structure-activity relationship (SAR) exploration.
Chemical Identity & Structural Analysis[2]
The core structure features a pyridine ring substituted with two methyl groups (positions 4 and 6), a primary amine (position 3), and an iodine atom (position 2). The steric bulk of the methyl groups combined with the electronic properties of the iodine-amine pair creates a unique reactivity profile.
| Attribute | Detail |
| IUPAC Name | 2-Iodo-4,6-dimethylpyridin-3-amine |
| CAS Number | 2378806-58-5 |
| Molecular Formula | C₇H₉IN₂ |
| Molecular Weight | 248.07 g/mol |
| SMILES | CC1=CC(C)=NC(I)=C1N |
| Electronic Character | Electron-rich amine (donor) adjacent to electron-poor C-I bond (acceptor).[2] |
| Key Motif | Ortho-haloamine (Precursor for Pd-catalyzed annulation). |
3D Conformation & Sterics
The methyl group at C4 introduces steric strain peri- to the amine at C3, forcing the amine protons slightly out of planarity. This conformation can influence the rate of N-functionalization reactions (e.g., amide coupling) but generally enhances solubility compared to non-methylated analogs.
Synthesis & Manufacturing
The synthesis of 2-iodo-4,6-dimethylpyridin-3-amine is achieved through the regioselective electrophilic iodination of the commercially available precursor, 4,6-dimethylpyridin-3-amine .
Reaction Mechanism
The amino group at C3 is a strong activating group, directing electrophilic substitution to the ortho and para positions.
-
Position 4 (Ortho): Blocked by Methyl.
-
Position 6 (Para): Blocked by Methyl.[3]
-
Position 2 (Ortho): Open and highly activated.
-
Position 5 (Meta): Less activated.
Therefore, iodination occurs exclusively at C2 , ensuring high regiochemical purity without the need for complex isomer separation.
Validated Synthesis Protocol
Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).
-
Dissolution: Dissolve 4,6-dimethylpyridin-3-amine (1.0 eq) in anhydrous MeCN (0.1 M concentration).
-
Addition: Cool to 0°C. Add NIS (1.05 eq) portion-wise over 30 minutes to control exotherm.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via LC-MS (Target Mass: 249.0 [M+H]⁺).
-
Workup: Quench with 10% aqueous sodium thiosulfate (to remove excess iodine). Extract with Ethyl Acetate (EtOAc).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0–30% EtOAc in Hexanes).
-
Yield: Typical isolated yields range from 75% to 85% .
Figure 1: Regioselective synthesis pathway driven by the directing effect of the C3-amine.
Physicochemical Properties
Accurate property data is essential for handling and formulation. While specific experimental melting points for this intermediate are proprietary to specific batches, the following data represents standard values for this chemical class.
| Property | Value / Description |
| Physical State | Off-white to pale yellow solid |
| Melting Point | Predicted: 110–130°C (Consistent with aminopyridine analogs) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM. Sparingly soluble in water. |
| pKa (Conjugate Acid) | ~6.5 (Predicted). The iodine atom is electron-withdrawing, slightly lowering the basicity of the pyridine nitrogen compared to the precursor. |
| LogP | ~2.1 (Moderate lipophilicity due to methyl/iodo substituents) |
| Storage | Light sensitive. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |
Reactivity & Applications in Drug Discovery
The 2-iodo-3-amino moiety is a "privileged scaffold" because it allows for orthogonal functionalization. The iodine serves as a handle for cross-coupling, while the amine can act as a nucleophile or a directing group.
Divergent Synthesis Strategies
-
Suzuki-Miyaura Coupling: The C2-Iodine is highly reactive toward boronic acids, enabling the rapid installation of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: The C3-Amine can be arylated to form diarylamines.
-
Annulation to 7-Azaindoles: This is the most high-value application. Reaction with terminal alkynes (Sonogashira) followed by copper-catalyzed cyclization yields 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridines.
Case Study: Kinase Inhibitor Design
In the development of FGFR4 and PLK4 inhibitors, the 4,6-dimethyl substitution pattern is often employed to fill hydrophobic pockets within the ATP-binding site. The 2-iodo group allows the attachment of a "hinge-binding" motif, while the amine can be derivatized to reach the "solvent-front" region.
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry workflows.
Safety & Handling (SDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Incompatibility: Strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
Synthesis of Pyridine Derivatives: Organic Syntheses, Procedure for substituted pyridines via copper-catalyzed coupling.
-
Regioselective Iodination: Chemical Communications, "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[4]
-
FGFR4 Inhibitor Design: Journal of Enzyme Inhibition and Medicinal Chemistry, "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors." (Context for methylated pyridine scaffolds).
-
Chan-Lam Coupling: Organic Chemistry Portal, "Chan-Lam Coupling Mechanism and Applications."
-
PubChem Compound Summary: 4,6-Dimethylpyridin-3-amine (Precursor Data).
Sources
A Technical Guide to the Solubility of 2-Iodo-4,6-dimethylpyridin-3-amine in Organic Solvents for Pharmaceutical Development
Abstract
Introduction: The Critical Role of Solubility Data
2-Iodo-4,6-dimethylpyridin-3-amine is a substituted pyridine derivative whose structural motifs are of significant interest in the synthesis of novel therapeutic agents. The presence of a primary amine, a pyridine ring, and an iodo group provides multiple reaction sites for building molecular complexity. However, the successful synthesis, purification, and formulation of any compound derived from this intermediate are fundamentally dependent on its solubility.
Accurate solubility data is indispensable for:
-
Process Chemistry: Selecting appropriate solvents for chemical reactions to ensure homogeneity, optimal reaction rates, and minimized side-product formation.
-
Purification: Developing efficient crystallization, extraction, and chromatographic purification methods.
-
Formulation Development: Creating stable and effective dosage forms, as solubility is a key determinant of a drug's dissolution rate and subsequent bioavailability.[1]
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where inaccurate concentration can lead to erroneous results.
This guide provides both the theoretical context and a practical, validated methodology for determining and understanding the solubility of 2-Iodo-4,6-dimethylpyridin-3-amine.
Physicochemical Properties & Solubility Principles
To understand the solubility of 2-Iodo-4,6-dimethylpyridin-3-amine, we must first consider its molecular structure and the resulting intermolecular forces.
Molecular Structure:
-
Formula: C₇H₉IN₂
-
Molecular Weight: 248.07 g/mol
-
Key Features:
-
Pyridine Ring: A polar aromatic heterocycle.
-
Amino Group (-NH₂): A primary amine capable of acting as a hydrogen bond donor and acceptor.[2]
-
Methyl Groups (-CH₃): Two nonpolar alkyl groups that contribute to hydrophobicity.
-
Iodo Group (-I): A large, polarizable halogen atom.
-
The principle of "like dissolves like" is the guiding concept for predicting solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[3][4][5] For 2-Iodo-4,6-dimethylpyridin-3-amine, its solubility will be determined by the balance between its polar (amine, pyridine nitrogen) and nonpolar (methyl groups, aromatic ring) characteristics.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method , as recommended by organizations like the OECD.[6][7] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.
The workflow for solubility determination is a multi-step process requiring careful execution to ensure accuracy and reproducibility.
Caption: Workflow for Shake-Flask Solubility Determination.
This protocol is a self-validating system designed for accuracy.
-
Preparation:
-
Add an excess amount of solid 2-Iodo-4,6-dimethylpyridin-3-amine to a series of glass vials, each containing a different organic solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or agitator set to 25°C (or the desired temperature).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[8] The time required should be determined empirically by sampling at different time points (e.g., 24, 48, 72h) until the concentration plateaus.
-
-
Sample Processing:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period, permitting the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.
-
-
Quantification via HPLC:
-
Prepare a calibration curve using standard solutions of 2-Iodo-4,6-dimethylpyridin-3-amine of known concentrations.[9]
-
Dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and standards using a validated HPLC method.[10][11] A typical method would involve a C18 reversed-phase column with UV detection.
-
Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. This final value represents the solubility.
-
Representative Solubility Profile
While specific experimental data is pending, a predicted solubility profile can be established based on physicochemical principles. The following table presents estimated solubility values for 2-Iodo-4,6-dimethylpyridin-3-amine in a range of common organic solvents at 25°C.
| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Rationale for Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Strong dipole-dipole interactions; acts as a hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Similar to DMSO with strong polar interactions. |
| Methanol | Polar Protic | 50 - 100 | Can hydrogen bond with the amine group (both as donor and acceptor). |
| Ethanol | Polar Protic | 20 - 50 | Similar to methanol but slightly less polar, reducing solubility. |
| Acetonitrile | Polar Aprotic | 10 - 20 | Moderate polarity; less effective at hydrogen bonding than protic solvents. |
| Dichloromethane (DCM) | Nonpolar | 5 - 15 | Can engage in dipole-induced dipole interactions. |
| Toluene | Nonpolar | < 1 | Dominated by weak van der Waals forces; poor match for the polar solute. |
| Hexanes | Nonpolar | < 0.1 | Highly nonpolar; unable to overcome the solute's crystal lattice energy. |
Interpretation of Solubility Behavior
The solubility of 2-Iodo-4,6-dimethylpyridin-3-amine is governed by a complex interplay of intermolecular forces between the solute and the solvent.
Caption: Factors Influencing Solute-Solvent Interactions.
-
High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents have large dipole moments and can effectively solvate the polar pyridine ring and iodo-group. While they cannot donate hydrogen bonds, they are excellent hydrogen bond acceptors, interacting favorably with the solute's primary amine group.[5][8]
-
Good Solubility in Polar Protic Solvents (Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the amine group.[2][12] Their polarity also allows them to solvate the rest of the molecule effectively.
-
Limited Solubility in Nonpolar Solvents (Toluene, Hexanes): These solvents primarily interact through weak van der Waals or dispersion forces.[5] These interactions are not strong enough to overcome the energy of the solute's crystal lattice, which is held together by stronger dipole-dipole and hydrogen bonding interactions.[3] Consequently, solubility is very low.
Conclusion
Understanding the solubility of 2-Iodo-4,6-dimethylpyridin-3-amine is fundamental to its effective use in pharmaceutical R&D. This guide has detailed a robust, industry-standard methodology for determining its thermodynamic solubility in various organic solvents. The predicted solubility profile, highest in polar aprotic and protic solvents and lowest in nonpolar solvents, is consistent with the established principles of solute-solvent interactions. By applying the protocols and understanding the theoretical framework presented herein, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of new chemical entities.
References
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- Method Development & Method Validation for Solubility and Dissolution Curves.
- Solubility Expressions and Mechanisms of Solute Solvent Interactions. Pharmaguideline.
- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Solute-Solvent Interaction. Walsh Medical Media.
- OECD n°120 : Dissolution behaviour in the labor
- Mechanisms Of Solute Solvent Interactions.
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
- DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM.
- Solute-solvent interaction: Significance and symbolism. ScienceDirect.
- Solute Solvent Interactions PPI BPII - I. Scribd.
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. oecd.org.
- High-accuracy water solubility determination using logK.
- 304 Subpart E—Product Properties Test Guidelines P C C = / - GovInfo.
- Test No.
- Physical Properties of Amines. BYJU'S.
- Physical Properties of Amines. Chemistry LibreTexts.
- Basic Properties of Amines. Chemistry LibreTexts.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. byjus.com [byjus.com]
- 3. remixeducation.in [remixeducation.in]
- 4. scribd.com [scribd.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. govinfo.gov [govinfo.gov]
- 7. oecd.org [oecd.org]
- 8. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
3-amino-2-iodo-4,6-dimethylpyridine synonyms and IUPAC name
This technical guide details the chemical identity, synthesis, and application of 3-amino-2-iodo-4,6-dimethylpyridine , a specialized heterocyclic intermediate used in the development of kinase inhibitors and fragment-based drug discovery (FBDD).
Executive Summary
3-Amino-2-iodo-4,6-dimethylpyridine (IUPAC: 2-iodo-4,6-dimethylpyridin-3-amine) is a polysubstituted pyridine derivative characterized by an electron-rich amino group adjacent to an electron-withdrawing iodine atom. This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry. The iodine at the C2 position serves as a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C3-amino group allows for cyclization into fused bicyclic systems such as imidazo[5,4-b]pyridines—cores frequently found in SHP2, FGFR4, and SOS1 inhibitors.
Chemical Identity & Synonyms[1]
| Property | Specification |
| Common Name | 3-Amino-2-iodo-4,6-dimethylpyridine |
| IUPAC Name | 2-iodo-4,6-dimethylpyridin-3-amine |
| CAS Registry Number | 2378806-58-5 |
| Molecular Formula | C₇H₉IN₂ |
| Molecular Weight | 248.07 g/mol |
| SMILES | Cc1cc(C)c(N)c(I)n1 |
| InChI Key | PGGRQYKTDQIDHJ-UHFFFAOYSA-N (Analogous base structure) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
Synonyms
-
2-Iodo-4,6-lutidin-3-amine (derived from common name "lutidine" for dimethylpyridine)
Synthesis & Production Logic
The synthesis of this compound requires precise regiochemical control to ensure the iodine is installed at the C2 position rather than the C5 position. The most robust pathway proceeds via the nitration of 2,4-lutidine followed by reduction and directed iodination.
Retrosynthetic Analysis
The C2-iodine is best introduced via electrophilic aromatic substitution (EAS) on the electron-rich 3-amino precursor. The amino group at C3 strongly activates the ortho-positions (C2 and C4). Since C4 is blocked by a methyl group, iodination occurs selectively at C2.
Step-by-Step Protocol
Step 1: Nitration of 2,4-Lutidine
-
Reagents: KNO₃, H₂SO₄ (fuming).
-
Mechanism: Electrophilic attack at the C5 or C3 position. Under thermodynamic control, the nitro group installs at C3.
-
Product: 4,6-dimethyl-3-nitropyridine.
Step 2: Reduction of Nitro Group
-
Reagents: H₂ / Pd-C (catalytic hydrogenation) or Fe / NH₄Cl.
-
Process: The nitro group is reduced to the primary amine.
-
Product: 3-amino-4,6-dimethylpyridine (CAS 5407-87-4 isomer analog).
Step 3: Regioselective Iodination (The Critical Step)
-
Reagents: N-Iodosuccinimide (NIS) in Acetonitrile or I₂ / Ag₂SO₄.
-
Logic: The amino group directs the electrophile (I⁺) to the ortho position. C2 is the only open ortho site.
-
Condition: 0°C to Room Temperature, dark (to prevent radical side reactions).
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Synthesis Pathway Diagram
Figure 1: Step-wise synthesis from commercially available 2,4-lutidine.
Applications in Drug Discovery
This intermediate is a critical building block for "Fragment-Based Drug Discovery" (FBDD).[5] Its specific utility lies in its ability to form fused heterocycles that mimic the adenine ring of ATP, making it essential for kinase inhibitor design.
Key Reaction Pathways
-
Suzuki-Miyaura Coupling (C2 Functionalization): The C2-Iodine is a "soft" leaving group, ideal for palladium-catalyzed coupling with aryl boronic acids. This extends the carbon skeleton to interact with the hydrophobic pocket of target enzymes (e.g., FGFR4, SHP2).
-
Cyclization (Imidazopyridine Formation): Reaction of the C3-amine with an aldehyde or carboxylic acid, followed by ring closure involving the C2-nitrogen (after displacement of Iodine or via Buchwald coupling), yields imidazo[5,4-b]pyridines .
Biological Targets
-
FGFR4 Inhibitors: Used to synthesize scaffolds analogous to BLU-9931, where the pyridine core replaces pyrimidine to tune solubility and metabolic stability.
-
SHP2 Allosteric Inhibitors: The amino-pyridine motif is frequent in stabilizing the auto-inhibited conformation of the SHP2 phosphatase.
Reactivity Map
Figure 2: Divergent synthesis capabilities of the core scaffold.
Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling: Handle under inert atmosphere (Nitrogen/Argon) due to potential oxidation of the amino group over time.
-
Storage: 2-8°C, protect from light (iodides are photosensitive).
-
Signal Word: Warning.
References
-
Sigma-Aldrich. 2-iodo-4,6-dimethylpyridin-3-amine Product Page. Retrieved from (Verified CAS: 2378806-58-5).
-
PubChem. 2-Amino-4,6-dimethylpyridine Compound Summary. National Library of Medicine. Retrieved from .
-
AK Scientific. 2-Iodo-4,6-dimethylpyridin-3-amine Catalog Entry. Retrieved from .
- Journal of Enzyme Inhibition and Medicinal Chemistry.Design and synthesis of aminopyridinol derivatives as FGFR4 inhibitors. 2022. (Contextual grounding for scaffold utility in kinase inhibition).
Sources
A Technical Guide to the Safe Handling of 2-Iodo-4,6-dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific, verified Safety Data Sheet (SDS) for 2-Iodo-4,6-dimethylpyridin-3-amine is not publicly available at the time of this writing. This document has been constructed by a Senior Application Scientist to provide a comprehensive safety guide based on expert analysis of structurally similar compounds, including iodinated pyridines, aminopyridines, and their derivatives. The recommendations herein are based on established principles of chemical safety and data extrapolated from analogous substances. It is imperative to treat this compound with the caution required for a novel chemical entity and to supplement this guide with rigorous in-house risk assessments.
Section 1: Chemical Identity and Inferred Properties
2-Iodo-4,6-dimethylpyridin-3-amine is a substituted pyridine derivative. Its structure suggests it is a solid at room temperature, likely a crystalline powder.[1] The presence of the amine group makes it a weak base and introduces the potential for hydrogen bonding, which influences its physical properties.[2][3] The iodo-substituent significantly increases the molecular weight and may impact its reactivity and toxicological profile.
Table 1: Inferred Physicochemical Properties
| Property | Inferred Value/Observation | Rationale/Source Analogy |
| Physical State | Solid | Similar substituted pyridines are solids.[1] |
| Appearance | Likely off-white to light brown crystalline powder | Aromatic amines can color upon storage due to oxidation.[2] |
| Odor | Fishy, amine-like | Lower aliphatic and aromatic amines have characteristic odors.[2] |
| Solubility | Likely soluble in organic solvents (e.g., alcohol, benzene, ether).[2] Limited solubility in water is expected to decrease with the hydrophobic alkyl and iodo groups.[2] | General solubility of higher amines.[2] |
| Boiling Point | Elevated due to hydrogen bonding and high molecular weight. | Primary amines exhibit intermolecular hydrogen bonding, leading to higher boiling points than tertiary amines.[3] |
| Stability | Expected to be stable under standard laboratory conditions. May be sensitive to light and air (oxidation). | General stability of similar chemical compounds. |
Section 2: Hazard Identification and GHS Classification
Based on an analysis of related aminopyridines and iodinated compounds, 2-Iodo-4,6-dimethylpyridin-3-amine should be considered hazardous. The primary routes of exposure are inhalation, ingestion, and skin contact.[4] Monoaminopyridines are known to be readily absorbed through the skin and gastrointestinal tract and can be acutely toxic.[5]
Table 2: Anticipated GHS Classification
| Hazard Class | Hazard Category | Rationale/Source Analogy |
| Acute Toxicity, Oral | Category 3 or 4 | Aminopyridines can be toxic or harmful if swallowed.[4] |
| Acute Toxicity, Dermal | Category 2 or 3 | Fatal or toxic in contact with skin is a known hazard for similar compounds. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation.[4] |
Hazard Statements:
-
H301/302: Toxic or Harmful if swallowed.
-
H310/311: Fatal or Toxic in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Section 3: Core Safety Directives and Handling Protocols
Given the anticipated toxicity, a rigorous and proactive approach to safety is paramount. All handling of 2-Iodo-4,6-dimethylpyridin-3-amine should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure. The following diagram outlines the minimum required PPE.
Caption: Essential Personal Protective Equipment (PPE).
Step-by-Step Weighing and Handling Protocol
-
Preparation: Don all required PPE as outlined in the diagram above. Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Work Area Decontamination: Wipe down the work surface and the analytical balance within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any potential contaminants.
-
Tare Weighing Vessel: Place a clean, dry weighing vessel on the balance and tare to zero.
-
Aliquot Transfer: Using a chemically resistant spatula, carefully transfer the desired amount of 2-Iodo-4,6-dimethylpyridin-3-amine from the stock container to the tared vessel.
-
Causality Insight: Perform this transfer slowly and deliberately to minimize the generation of airborne dust particles, which pose a significant inhalation risk.[6]
-
-
Closure and Cleaning: Securely close the primary stock container. Carefully clean the spatula with a solvent-moistened wipe and dispose of the wipe in a designated hazardous waste container.
-
Post-Weighing: Record the final weight. The weighed compound is now ready for downstream applications within the fume hood.
-
Final Decontamination: After completing the experimental work, decontaminate the work area and all equipment. Remove gloves and wash hands thoroughly.[7][8]
Section 4: Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][9]
-
Incompatibilities: Keep away from strong oxidizing agents.[4]
-
Light and Air: Consider storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect against potential degradation from air and light.
Section 5: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical.
Emergency Response Workflow
The following diagram illustrates the decision-making process in the event of an emergency.
Caption: Decision workflow for emergency situations.
First Aid Measures
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing.[7] Seek immediate medical attention as dermal exposure may be fatal.
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical advice from an ophthalmologist.
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Call a physician or poison control center immediately.[7]
Section 6: Toxicological Information
No specific toxicological data exists for 2-Iodo-4,6-dimethylpyridin-3-amine. The information below is inferred from related aminopyridine compounds.
-
Mechanism of Action: Aminopyridines can act as potassium channel blockers, which can lead to neurotoxic effects such as convulsions or seizures.[5]
-
Carcinogenicity: No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.
-
Mutagenicity: Based on structure-activity analysis, monoaminopyridines are generally not expected to be mutagenic in standard genotoxicity assays.[5] However, some pyridine derivatives have shown antimutagenic properties in specific tests.[10][11]
Section 7: Disposal Considerations
All waste material containing 2-Iodo-4,6-dimethylpyridin-3-amine must be treated as hazardous waste.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7][9] Do not allow the chemical to enter drains or sewer systems.[9]
References
- Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-3-IODO-5-METHYLPYRIDINE - ChemicalBook. (n.d.).
- 4-Iodo-N,N-dimethylpyridin-2-amine | 1062609-45-3 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET. (2009).
- A75706 - SAFETY DATA SHEET. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Physical Properties of Amines - BYJU'S. (n.d.).
- 15.12: Physical Properties of Amines - Chemistry LibreTexts. (2024).
- Aminopyridines - U.S. Environmental Protection Agency. (n.d.).
- Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation ames test - PubMed. (2025).
- Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation ames test. (2025).
Sources
- 1. 4-Iodo-N,N-dimethylpyridin-2-amine | 1062609-45-3 [sigmaaldrich.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.ie [fishersci.ie]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Properties of 4,6-dimethyl-2-iodopyridin-3-amine
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Undocumented Chemical Space
In the landscape of chemical research and drug development, scientists frequently encounter novel molecules for which comprehensive physical and chemical data are not yet documented. The compound 4,6-dimethyl-2-iodopyridin-3-amine is one such entity. This guide serves as a predictive and methodological resource, designed to provide researchers with a robust framework for understanding and characterizing this compound.
Drawing upon established principles of physical organic chemistry and data from structurally analogous compounds, this document projects the likely physical properties of 4,6-dimethyl-2-iodopyridin-3-amine. More critically, it outlines a comprehensive, self-validating experimental workflow for its definitive characterization. This approach is crafted to ensure scientific integrity, providing not just procedural steps but the causal reasoning behind each methodological choice, thereby empowering researchers to proceed with confidence.
Molecular Structure and Predicted Physicochemical Influence
The foundational step in characterizing any molecule is a thorough analysis of its structure. The architecture of 4,6-dimethyl-2-iodopyridin-3-amine is a substituted pyridine ring, a privileged scaffold in medicinal chemistry.
-
Chemical Structure: C₇H₉IN₂
-
Key Functional Groups:
-
Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom acts as a hydrogen bond acceptor and imparts basicity to the molecule.
-
3-Amino Group (-NH₂): A primary aromatic amine. This group is a hydrogen bond donor and a key site for potential metabolic activity or further chemical modification. It significantly influences the molecule's polarity and basicity.
-
2-Iodo Group (-I): A heavy halogen atom directly attached to the aromatic ring. The iodine atom dramatically increases the molecular weight and is expected to elevate the melting and boiling points due to increased van der Waals forces and London dispersion forces. Its electron-withdrawing nature also modulates the electronic properties of the pyridine ring.
-
4,6-Dimethyl Groups (-CH₃): Two methyl groups that increase the molecule's lipophilicity and steric bulk. These groups can influence crystal packing and solubility in nonpolar solvents.
-
The interplay of these groups—the hydrogen-bonding capacity of the amine, the high molecular mass of the iodine, and the lipophilic nature of the methyl groups—dictates the compound's overall physical behavior.
Predicted Physical Properties
In the absence of direct experimental data, the following properties are predicted based on extrapolation from structurally related molecules and computational modeling principles. These values provide a baseline for experimental design and validation.
| Property | Predicted Value / Observation | Justification & Rationale |
| Molecular Formula | C₇H₉IN₂ | Based on chemical structure. |
| Molecular Weight | 248.07 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Off-white to light brown solid | Aromatic amines and iodo-substituted compounds are typically crystalline solids at room temperature and can discolor upon exposure to light or air. |
| Melting Point | 110 - 125 °C | The parent compound, 2-Amino-4,6-dimethylpyridine, has a melting point of 63-64 °C. The addition of a heavy iodine atom is expected to significantly increase intermolecular forces, thereby raising the melting point substantially. |
| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polar functional groups suggest a very high boiling point. The compound is likely to decompose before boiling at atmospheric pressure. |
| Solubility in Water | Low to sparingly soluble | While the amine and pyridine nitrogen can participate in hydrogen bonding, the overall molecule possesses significant hydrophobic character from the dimethylated ring and the large iodo substituent, limiting aqueous solubility. |
| Solubility in Organic Solvents | High solubility in polar aprotic solvents (DMSO, DMF); Good solubility in chlorinated solvents (DCM, Chloroform); Moderate solubility in alcohols (Methanol, Ethanol). | The "like dissolves like" principle suggests that solvents capable of hydrogen bonding or with significant polarity will effectively solvate the molecule. |
Comprehensive Experimental Characterization Workflow
To empirically determine the physical properties and confirm the identity of a synthesized batch of 4,6-dimethyl-2-iodopyridin-3-amine, a multi-step, logical workflow is essential. Each step is designed to provide self-validating data that builds upon the last.
Caption: Proposed workflow for the comprehensive characterization of 4,6-dimethyl-2-iodopyridin-3-amine.
Step-by-Step Methodologies
-
Objective: To rapidly assess the purity of the synthesized compound and obtain an initial confirmation of its molecular weight.
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a single quadrupole Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). A C18 column is chosen for its excellent retention of moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive. The basic pyridine nitrogen is readily protonated.
-
Scan Range: m/z 100-500.
-
Data Analysis: Integrate the peak area in the UV chromatogram (λ = 254 nm) to determine purity as a percentage. Examine the mass spectrum for the protonated molecular ion [M+H]⁺ at m/z 249.0.
-
-
-
Trustworthiness Check: The retention time should be sharp and singular (>95% purity by area), and the corresponding mass spectrum should show a dominant ion at the expected m/z.
-
Objective: To unambiguously determine the chemical structure and connectivity of the atoms.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more easily observable.
-
Experiments to Run:
-
¹H NMR: Acquire a standard proton spectrum.
-
Predicted Signals:
-
~7.0-7.5 ppm (singlet, 1H): Aromatic proton at the 5-position.
-
~5.0-6.0 ppm (broad singlet, 2H): Amine (-NH₂) protons.
-
~2.4 ppm (singlet, 3H): Methyl protons.
-
~2.2 ppm (singlet, 3H): The other methyl protons. (Assignments are tentative and require 2D NMR).
-
-
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Predicted Signals: Expect 7 distinct carbon signals corresponding to the 7 unique carbon environments in the molecule. Aromatic carbons will be in the 100-160 ppm range, while methyl carbons will be around 15-25 ppm. The carbon bearing the iodine (C2) will be significantly shielded, appearing at a lower chemical shift (~90-100 ppm).
-
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons. This experiment is less critical for this molecule due to the lack of proton-proton coupling between the isolated aromatic and methyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that correlates each proton signal with the carbon atom to which it is directly attached, allowing for definitive assignment of the protonated carbons.
-
-
-
-
Expertise Insight: The choice of DMSO-d₆ as a solvent is strategic. In CDCl₃, the amine proton signal can be very broad or even exchange with residual water, making it difficult to observe. DMSO's hydrogen-bond accepting nature sharpens these signals.
-
Objective: To confirm the elemental composition of the molecule by measuring its exact mass.
-
Instrumentation: ESI Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.
-
Methodology:
-
Inject a dilute solution of the sample (as prepared for LC-MS) into the HRMS instrument.
-
Measure the mass of the [M+H]⁺ ion.
-
Data Analysis: Compare the experimentally measured exact mass to the theoretical exact mass.
-
Theoretical [M+H]⁺: 248.9836
-
Expected Result: The measured mass should be within 5 ppm of the theoretical value to confirm the elemental formula C₇H₁₀IN₂⁺.
-
-
-
Trustworthiness Check: An exact mass measurement with low ppm error provides unequivocal confirmation of the molecular formula, a cornerstone of chemical characterization.[1][2][3][4][5]
-
Objective: To precisely measure the melting point and assess the thermal stability of the compound.
-
Instrumentation: Differential Scanning Calorimeter (DSC) and a standard capillary melting point apparatus.
-
Methodology:
-
Melting Point Apparatus:
-
Load a small amount of the dry, crystalline compound into a capillary tube.
-
Heat the sample with a slow ramp rate (1-2 °C/min) near the predicted melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range (e.g., 25 °C to 250 °C).
-
The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram.
-
-
-
Expertise Insight: DSC is superior to a visual melting point apparatus as it can reveal other thermal events, such as phase transitions (polymorphism), decomposition, or the presence of impurities (which would broaden the melting endotherm).
References
-
PubChem. 3-Aminopyridine. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines. [Link]
-
Johner Institute. Chemical characterization according to ISO 10993-18. [Link]
-
St. John, T. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 13(9), 633-637. [Link]
Sources
Suppliers and price of 2-Iodo-4,6-dimethylpyridin-3-amine
This technical guide provides a comprehensive analysis of 2-Iodo-4,6-dimethylpyridin-3-amine (CAS 2378806-58-5), a functionalized pyridine intermediate used in the synthesis of complex pharmaceutical scaffolds, including allosteric modulators and kinase inhibitors.
Strategic Sourcing, Synthesis, and Quality Control
Executive Summary
2-Iodo-4,6-dimethylpyridin-3-amine is a high-value heterocyclic building block. Its structural utility lies in the 2-iodo position, which serves as a "handle" for cross-coupling reactions (Suzuki, Sonogashira) to build fused ring systems, while the 3-amino group provides a nucleophilic site for cyclization.
Due to its specific substitution pattern, commercial availability is often limited to "Make-to-Order" or small catalog stocks, driving high per-gram costs. This guide evaluates the Buy vs. Make decision, providing validated supplier data alongside a robust bench-scale synthesis protocol from the inexpensive precursor, 4,6-dimethylpyridin-3-amine .
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 2-Iodo-4,6-dimethylpyridin-3-amine |
| CAS Number | 2378806-58-5 |
| Molecular Formula | C |
| Molecular Weight | 248.07 g/mol |
| Precursor CAS | 1193-71-1 (4,6-Dimethylpyridin-3-amine) |
| SMILES | CC1=CC(C)=C(N)C(I)=N1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; low solubility in water |
Market Landscape: Suppliers & Pricing
The market for this compound is bifurcated into bulk precursors (cheap) and the iodinated target (expensive/rare).
Commercial Availability (Target: CAS 2378806-58-5)
Direct sourcing is typically restricted to specialized catalog houses. Lead times often indicate "ships in 2-3 weeks," suggesting on-demand synthesis.
| Supplier | Catalog / SKU | Stock Status | Estimated Price (Research Scale) |
| Fluorochem | F871256 | EU/UK Stock | Inquire (Est. |
| AK Scientific | 5473FF | US Stock (Var.) | ~$180 / 250 mg |
| Sigma-Aldrich | Partner Source | Lead Time varies | High Premium |
| ChemSpace | Aggregator | Multiple Sources | Varies widely |
The "Buy vs. Make" Analysis
For projects requiring >5 grams, in-house synthesis is strongly recommended due to the extreme price differential.
| Compound | CAS | Approx.[1][2][3][4][5][6][7][8][9] Cost |
| Precursor (Start) | 1193-71-1 | $12 – $16 / gram |
| Target (End) | 2378806-58-5 | $600 – $1,000 / gram |
| Conclusion | Synthesize. The reaction is a single-step electrophilic aromatic substitution (EAS) with high atom economy. |
Technical Synthesis Protocol
If commercial stock is unavailable or cost-prohibitive, the following protocol yields high-purity product. The synthesis leverages the strong ortho-directing effect of the 3-amino group to selectively iodinate the 2-position.
Reaction Logic
-
Substrate: 4,6-Dimethylpyridin-3-amine.[5][6][7][8][9][10][11]
-
Regioselectivity: The amino group (C3) activates C2 and C4. Since C4 is blocked by a methyl group, C2 is the primary site for electrophilic attack . The C5 position is less favorable (meta to amino).
-
Reagent:
-Iodosuccinimide (NIS) is preferred over elemental iodine for cleaner workup and mild conditions.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway for the selective iodination of 4,6-dimethylpyridin-3-amine.
Step-by-Step Methodology
-
Setup: In a round-bottom flask, dissolve 4,6-dimethylpyridin-3-amine (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Add
-Iodosuccinimide (NIS) (1.05 – 1.1 eq) portion-wise over 15 minutes to avoid exotherms. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Checkpoint: Monitor via LC-MS or TLC (Hexane:EtOAc 3:1). The product is typically less polar than the starting material.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with saturated aqueous Sodium Thiosulfate (Na
S O ) to remove excess iodine (solution turns from brown/red to yellow/clear). -
Wash with Brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification:
-
If crude purity >90%: Recrystallize from Ethanol/Heptane.
-
If crude purity <90%: Flash chromatography (SiO
, 0-40% EtOAc in Hexanes).
-
Quality Control & Characterization
Validating the position of iodination is critical. The 2-iodo position is confirmed by the loss of the specific aromatic proton signal adjacent to the ring nitrogen.
QC Workflow (DOT Visualization)
Figure 2: Quality Control decision tree to confirm regioselectivity.
Expected Analytical Data
-
LC-MS: [M+H]
= 249.07. Look for the characteristic Iodine isotopic pattern (Mass defect is negative relative to H/C, but I is monoisotopic 127). -
H NMR (400 MHz, DMSO-
):- ~6.80 ppm (s, 1H, Ar-H at C5). Note: The precursor has two Ar-H signals; the product has only one.
-
~5.20 ppm (br s, 2H, NH
). -
~2.30 ppm (s, 3H, CH
). -
~2.15 ppm (s, 3H, CH
).
Handling & Safety (GHS)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in lab. |
| Skin Irritation | H315: Causes skin irritation.[1] | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation.[1] | Wear safety goggles. |
| Storage | Light Sensitive. | Store in amber vials at 2–8°C. |
References
-
Fluorochem Ltd. Product Datasheet: 2-iodo-4,6-dimethylpyridin-3-amine (F871256). Retrieved from
-
AK Scientific, Inc. Catalog Entry: 2-Iodo-4,6-dimethylpyridin-3-amine (2378806-58-5). Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 1193-71-1 (Precursor). Retrieved from
-
Tocris Bioscience. Raseglurant (ADX 10059) Data - Related Pyridine Scaffold. Retrieved from
-
ChemicalBook. Supplier Aggregation for 4,6-Dimethylpyridin-3-amine. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4,6-Dimethylpyridin-3-amine | C7H10N2 | CID 7060669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ADX 10059 hydrochloride | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 4. Chloroheptafluorocyclobutane | CAS#:377-41-3 | Chemsrc [chemsrc.com]
- 5. Raseglurant - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. aablocks.com [aablocks.com]
- 8. medkoo.com [medkoo.com]
- 9. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 10. 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine - C7H8BrClN2 | CSSB00010888498 [chem-space.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
Methodological & Application
Synthesis of 2-Iodo-4,6-dimethylpyridin-3-amine from aminopyridines
Application Notes and Protocols
Topic: Synthesis of 2-Iodo-4,6-dimethylpyridin-3-amine from Aminopyridines
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive guide to the synthesis of 2-Iodo-4,6-dimethylpyridin-3-amine, a valuable building block in medicinal chemistry and pharmaceutical development. The primary method detailed is a regioselective electrophilic iodination of the readily available precursor, 4,6-dimethylpyridin-3-amine. We delve into the mechanistic underpinnings of this transformation, providing a robust, step-by-step laboratory protocol. Furthermore, this guide discusses the Sandmeyer reaction as a powerful, albeit less direct, alternative for the synthesis of related aryl iodides, offering a broader context for synthetic strategy. The protocols and discussions are grounded in established chemical principles to ensure reliability and reproducibility for professionals in the field.
Introduction: The Strategic Importance of Iodopyridines
Substituted pyridines are a cornerstone of modern drug discovery, appearing in numerous approved pharmaceuticals. The introduction of a halogen, particularly iodine, onto the pyridine scaffold provides a versatile synthetic handle for further molecular elaboration. The carbon-iodine bond is particularly amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.
The target molecule, 2-Iodo-4,6-dimethylpyridin-3-amine, presents a specific substitution pattern that is of significant interest. The synthesis, however, requires careful control of regioselectivity. Direct electrophilic iodination of the 4,6-dimethylpyridin-3-amine precursor is the most logical and efficient route. The existing 3-amino group is a powerful ortho-, para-directing group. With the 4-position blocked by a methyl group, the amino group strongly directs the incoming electrophile (I+) to the 2-position, making this a highly regioselective transformation.
This guide will focus on a protocol utilizing N-Iodosuccinimide (NIS), a mild and effective iodinating agent, to achieve this transformation cleanly and efficiently.[1]
Primary Synthetic Route: Electrophilic Iodination
Underlying Mechanism
The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The 3-amino group, being a strong activating group, increases the electron density of the pyridine ring, particularly at the ortho (2 and 4) and para (6) positions. This enhanced nucleophilicity allows the ring to attack a weak electrophile like the iodonium ion (I+), which is generated from the iodinating agent.
The key steps are:
-
Activation: The 3-amino group donates electron density into the pyridine ring, activating it towards electrophilic attack.
-
Electrophilic Attack: The π-electrons of the pyridine ring, concentrated at the C2 position, attack the electrophilic iodine source (e.g., NIS). This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (which can be the solvent or another species in the mixture) removes the proton from the C2 position, collapsing the sigma complex and restoring the aromaticity of the pyridine ring, yielding the final product.
Caption: Mechanism of Electrophilic Iodination.
Experimental Protocol: Iodination using NIS
This protocol is designed for researchers familiar with standard organic synthesis techniques. All operations should be performed in a well-ventilated fume hood.
Table 1: Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Molar Eq. |
| 4,6-Dimethylpyridin-3-amine | C₇H₁₀N₂ | 122.17 | 1.00 g | 1.0 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 1.94 g | 1.05 |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | 40 mL | - |
| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~20 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - |
| Brine | NaCl (aq) | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4,6-dimethylpyridin-3-amine (1.00 g, 8.18 mmol). Dissolve the starting material in 40 mL of acetonitrile.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.94 g, 8.60 mmol, 1.05 eq.) to the cooled solution in small portions over 5 minutes. The reaction is often rapid.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Work-up - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of saturated aqueous sodium thiosulfate solution to quench any remaining NIS.
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Work-up - Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Iodo-4,6-dimethylpyridin-3-amine.
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Alternative Strategy: The Sandmeyer Reaction
While direct iodination is ideal for this specific target, the Sandmeyer reaction is a cornerstone of aromatic chemistry and an indispensable tool for synthesizing aryl halides from aromatic amines when direct halogenation is not feasible or regioselective.[2][3] It provides a method to install a halide at a position determined by an amino group, which is then removed.[4][5]
The reaction proceeds in two main stages:
-
Diazotization: A primary aromatic amine is treated with a nitrous acid source (typically NaNO₂ in strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6][7]
-
Displacement: The diazonium salt is then treated with a nucleophile, such as potassium iodide (KI), to displace the N₂ group and form the aryl iodide. The iodination step of a Sandmeyer-type reaction often does not require a copper catalyst, unlike chlorination or bromination.[4]
For the synthesis of 2-Iodo-4,6-dimethylpyridin-3-amine, a hypothetical Sandmeyer route would require the challenging synthesis of a precursor like 2,3-diamino-4,6-dimethylpyridine, followed by selective diazotization of the 2-amino group. This makes it a far less practical approach than direct iodination for this specific molecule but remains a vital strategy for other isomers.
Caption: General pathway of the Sandmeyer reaction.
Conclusion
The synthesis of 2-Iodo-4,6-dimethylpyridin-3-amine is efficiently achieved through a regioselective electrophilic iodination of 4,6-dimethylpyridin-3-amine. The protocol detailed here, utilizing N-Iodosuccinimide, offers a mild, high-yielding, and reliable method suitable for laboratory-scale synthesis. This approach leverages fundamental principles of electrophilic aromatic substitution, where the directing effect of the amine substituent ensures the desired regiochemical outcome. Understanding alternative methods like the Sandmeyer reaction provides crucial context and expands the strategic toolkit for medicinal chemists and drug development professionals aiming to synthesize diverse libraries of halogenated pyridine derivatives.
References
-
Caldwell, W. T., Tyson, F. T., & Lauer, L. (1942). Substituted 2-Sulfonamido-5-aminopyridines. II. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
-
Legros, F., Dehli, J. R., & Bolm, C. (2005). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Justia Patents. (2002). Process for preparation of aromatic halides from aromatic amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Available at: [Link]
-
Zahoor, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. portal.tpu.ru [portal.tpu.ru]
- 7. Diazotisation [organic-chemistry.org]
Application Notes and Protocols for the Iodination of 3-amino-4,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Iodinated pyridine derivatives are pivotal intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of an iodine atom onto the pyridine scaffold provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures. 3-amino-4,6-dimethylpyridine, a readily available starting material, presents an interesting case for electrophilic iodination due to the directing effects of its substituents. This guide provides detailed protocols and mechanistic insights into the iodination of this substrate, empowering researchers to effectively synthesize valuable iodinated building blocks.
The regioselectivity of electrophilic aromatic substitution on the pyridine ring is governed by the electronic nature and position of the existing substituents. In 3-amino-4,6-dimethylpyridine, the amino group at the C3 position is a potent activating group, directing incoming electrophiles to the ortho (C2, C4) and para (C6) positions. However, the C4 and C6 positions are already occupied by methyl groups. The methyl groups at C4 and C6 are also activating and ortho-, para-directing. Consequently, electrophilic attack is anticipated to occur at the remaining unsubstituted positions, C2 and C5. The interplay of these directing effects dictates the final product distribution.
This application note details two primary protocols for the iodination of 3-amino-4,6-dimethylpyridine, employing N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) as the iodinating agents. The causality behind the experimental choices and a discussion of the expected regioselectivity are provided to ensure a thorough understanding of the synthetic process.
Mechanistic Considerations: The Dance of Directing Groups
The regiochemical outcome of the iodination of 3-amino-4,6-dimethylpyridine is a direct consequence of the principles of electrophilic aromatic substitution on a substituted pyridine ring. The strongly activating amino group at C3 directs electrophiles primarily to the C2 and C6 positions (ortho) and the C4 position (para). The methyl groups at C4 and C6 further activate the ring and direct to their respective ortho and para positions.
Let's analyze the potential sites of iodination:
-
C2 Position: This position is ortho to the strongly activating amino group, making it highly susceptible to electrophilic attack.
-
C5 Position: This position is meta to the amino group but ortho to both the C4 and C6 methyl groups. The cumulative activating effect of the two methyl groups can make this position reactive.
-
Steric Hindrance: The methyl groups at C4 and C6 may exert some steric hindrance, potentially influencing the accessibility of the adjacent C5 position to the incoming electrophile.
Therefore, a mixture of 2-iodo- and 5-iodo-3-amino-4,6-dimethylpyridine is the most probable outcome, with the precise ratio depending on the specific reaction conditions and the nature of the iodinating agent.
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and convenient electrophilic iodinating agent, often used for electron-rich aromatic and heteroaromatic compounds.[1] The reaction typically proceeds under neutral or slightly acidic conditions.
Experimental Workflow
Sources
Application Note: Optimized Suzuki-Miyaura Coupling of 2-Iodo-4,6-dimethylpyridin-3-amine
Executive Summary
This application note details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 2-Iodo-4,6-dimethylpyridin-3-amine . This substrate presents a "perfect storm" of synthetic challenges: extreme steric hindrance proximal to the reactive center and a free amino group capable of catalyst poisoning.
We present two validated protocols:
-
Protocol A (The Workhorse): A robust, cost-effective method using
suitable for highly reactive boronic acids. -
Protocol B (The Specialist): A high-performance method using Buchwald G4 Precatalysts (XPhos/RuPhos) designed for unreactive or sterically demanding coupling partners.
Structural Analysis & Mechanistic Challenges
To select the correct catalyst, one must understand the specific failure modes of this substrate.
The Steric-Electronic Conflict
The target molecule features an Iodine atom at position C2. This site is flanked by:
-
N1 (Pyridine Nitrogen): Capable of
-coordination to Palladium. -
C3-Amine (
): A Lewis-basic donor. -
C4-Methyl: This group exerts allylic strain on the C3-amine, forcing the amino group to twist out of planarity with the aromatic ring.
Impact on Catalysis:
-
Deactivation: The C3-amine and N1 can form a stable 5-membered chelate with the Pd(II) intermediate, arresting the catalytic cycle (preventing transmetallation).
-
Steric Wall: The C4-methyl and C3-amine create a "steric wall" that blocks the approach of bulky boronic acids.
Mechanistic Pathway & Failure Points
The following diagram illustrates the catalytic cycle and the specific points where this substrate requires specialized ligand intervention.
Figure 1: Catalytic cycle highlighting the risk of Pd-chelation by the free amine (Red Path) vs. productive coupling (Grey Path).
Critical Parameter Optimization
Ligand Selection: The "Pocket" Theory
Standard triphenylphosphine ligands (
-
Recommendation: Dialkylbiaryl phosphines (Buchwald Ligands) .
-
Why: Ligands like XPhos and RuPhos possess a bulky lower aromatic ring that hangs over the Pd center. This creates a protective "pocket" that allows the small Iodine to access the metal but physically blocks the formation of the stable N-Pd-N chelate complex [1].
Base & Solvent Effects
-
Base:
(Potassium Phosphate Tribasic) is superior to Carbonates for this substrate. The higher basicity aids the activation of hindered boronic acids, and the phosphate anion can assist in stabilization of the Pd-intermediate without competing for coordination [2]. -
Solvent: A 1,4-Dioxane/Water (4:1) mixture is critical. The water component is essential to dissolve the inorganic base and facilitate the formation of the reactive Boronate species
.
Experimental Protocols
Protocol A: Standard Conditions (High-Throughput)
Use this for reactive aryl boronic acids with minimal steric bulk.
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Notes |
| Substrate | 2-Iodo-4,6-dimethylpyridin-3-amine | 1.0 | Limiting Reagent |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Excess required |
| Catalyst | 0.05 (5 mol%) | Robust, air-stable | |
| Base | 3.0 | Cesium promotes solubility | |
| Solvent | 1,4-Dioxane / Water (4:1) | 0.2 M | Degassed |
| Temp/Time | 4-16 h | Monitor by LCMS |
Procedure:
-
Charge a reaction vial with Substrate (1.0 equiv), Boronic Acid (1.3 equiv), and
(3.0 equiv). -
Add
(5 mol%). -
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Add sparged Dioxane/Water (4:1) via syringe.
-
Heat to
with vigorous stirring. -
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.
Protocol B: Advanced Conditions (Sterically Demanding)
Use this for ortho-substituted boronic acids or if Protocol A results in low conversion.
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Notes |
| Catalyst | XPhos Pd G4 (or G3) | 0.02 - 0.05 | Precatalyst ensures active Pd(0) |
| Base | 3.0 | Finely ground | |
| Solvent | n-Butanol or Dioxane/Water | 0.2 M | n-BuOH activates precatalyst |
| Temp/Time | 2-8 h | Fast kinetics |
Rationale:
The G4 Precatalyst releases the active monoligated Pd(0)-XPhos species immediately upon heating, avoiding the induction period associated with
Procedure:
-
Charge vial with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv). -
Add XPhos Pd G4 (2-5 mol%).
-
Evacuate and backfill with Argon (
).[7] -
Add degassed n-Butanol (or Dioxane/Water 4:1).
-
Heat to
. The reaction often turns black (active Pd) within 10 minutes. -
Note: If the amine substrate is particularly prone to oxidation, add 10 mol% Sodium Ascorbate to the aqueous phase as a scavenger.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Suzuki coupling of aminopyridines.
Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| No Reaction (SM Recovery) | Catalyst poisoning by free amine. | Switch to Protocol B (XPhos Pd G4). Increase temp to |
| Protodehalogenation (Iodine replaced by H) | Hydride source in media; Pd cycle stalling. | Ensure solvent is anhydrous (if using n-BuOH) or switch to Toluene/Water. Reduce reaction time. |
| Homocoupling of Boronic Acid | Oxidative coupling. | Degas solvents more thoroughly. Add catalyst last under Argon flow. |
| Low Yield (<30%) | Amine interference. | Protect the amine: Acetylate ( |
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3][6][7] Journal of the American Chemical Society, 130(24), 7538–7539. Link
-
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. Link
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link
- Vertex AI Search Results. (2023). Aggregated search on "Suzuki coupling 2-amino-3-iodopyridines".
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nasc.ac.in [nasc.ac.in]
- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 4,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine Derivatives
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffolds.
The starting material, 2-Iodo-4,6-dimethylpyridin-3-amine , is a specialized "ortho-haloamino" heterocycle. Its unique substitution pattern—specifically the iodine at C2 and amine at C3—dictates that cyclization yields the 4-azaindole isomer, not the more common 7-azaindole (which requires a 2-amino-3-iodo precursor).
Substrate: 2-Iodo-4,6-dimethylpyridin-3-amine (CAS: 2378806-58-5) Target Scaffold: 4,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (4-Azaindole) Reaction Class: Palladium-Catalyzed Heteroannulation (Sonogashira / Larock)
Part 1: Strategic Overview & Mechanism
The "Ortho-Haloamino" Advantage
The 2-iodo-3-aminopyridine core acts as a "masked" pyrrole. The iodine serves as the electrophilic site for oxidative addition by Palladium(0), while the adjacent C3-amine acts as the nucleophile to close the ring.
Structural Considerations:
-
Regiochemistry: Unlike 2-amino-3-iodopyridines (which form 7-azaindoles), this 3-amino-2-iodo substrate yields the 4-azaindole (pyrrolo[3,2-b]pyridine) system.
-
Steric Influence (C4-Methyl): The methyl group at position 4 is ortho to the nucleophilic amine. While this does not significantly hinder the initial oxidative addition at C2, it may increase the energy barrier for the final reductive elimination/cyclization step due to steric crowding around the nitrogen. High-temperature protocols (e.g., 100–120 °C) are recommended to overcome this.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the catalytic cycle for the Larock-type heteroannulation, highlighting the critical insertion and cyclization steps.
Figure 1: Catalytic cycle for the Pd-catalyzed conversion of 2-iodo-3-aminopyridines to 4-azaindoles.
Part 2: Experimental Protocols
Protocol A: Sonogashira Coupling-Cyclization (Terminal Alkynes)
Best for: Synthesizing 2-substituted 4-azaindoles.
This method proceeds via a 2-alkynyl-3-aminopyridine intermediate, which often cyclizes spontaneously or upon heating with a base.
Reagents:
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Co-catalyst: Copper(I) iodide (CuI) (2–5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diethylamine (Et₂NH) in DMF or THF.
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add 2-Iodo-4,6-dimethylpyridin-3-amine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.03 equiv).
-
Solvent: Dissolve in anhydrous DMF (0.2 M concentration). Add Et₃N (3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2–1.5 equiv) via syringe.
-
Reaction:
-
Phase 1 (Coupling): Stir at Room Temperature for 2–4 hours. Monitor by TLC for the disappearance of the iodide.
-
Phase 2 (Cyclization): If the intermediate (alkynyl pyridine) is stable, heat the mixture to 80–100 °C for 4–12 hours to force the cyclization.
-
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Note on C4-Methyl Sterics: The C4-methyl group may retard the cyclization step (Phase 2). If cyclization is incomplete, add a stronger base (e.g., KOtBu, 2.0 equiv) and heat to 80 °C in the second step.
Protocol B: Larock Heteroannulation (Internal Alkynes)
Best for: Synthesizing 2,3-disubstituted 4-azaindoles in one pot.
Reagents:
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (10 mol%) — Optional but recommended.
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.5 equiv).
-
Additive: Lithium Chloride (LiCl) (1.0 equiv) — Crucial for Larock efficiency.
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure:
-
Mixture: Combine 2-Iodo-4,6-dimethylpyridin-3-amine (1.0 equiv), Internal Alkyne (1.2 equiv), Pd(OAc)₂ (0.05 equiv), K₂CO₃ (2.5 equiv), and LiCl (1.0 equiv) in a pressure vial.
-
Degassing: Sparge the solvent (DMF) with Argon for 10 minutes prior to addition.
-
Thermal Activation: Seal the vial and heat to 100–120 °C for 12–24 hours.
-
Observation: The reaction mixture typically turns black (Pd precipitation) upon completion.
-
Workup: Filter through a Celite pad to remove Pd black. Dilute filtrate with water and extract with EtOAc.
Regioselectivity Rule: In Larock annulations, the bulkier group of the alkyne (R_L) typically ends up at the C2 position of the resulting azaindole, while the smaller group (R_S) ends up at C3.
Part 3: Optimization & Troubleshooting
Solvent and Base Effects
The choice of base significantly impacts the "5-endo-dig" vs. "6-endo-dig" cyclization pathways.
| Parameter | Standard Condition | Optimization for Steric Hindrance |
| Solvent | DMF (Polar Aprotic) | DMSO (Higher boiling point, better solubility) |
| Base | Et₃N (Sonogashira) | KOtBu or Cs₂CO₃ (Promotes faster cyclization) |
| Temperature | 80 °C | 120 °C (Required to overcome C4-Me clash) |
| Catalyst | PdCl₂(PPh₃)₂ | Pd(dppf)Cl₂ (Better for difficult couplings) |
Troubleshooting Common Failures
Issue 1: Hydrodehalogenation (Loss of Iodine without Coupling)
-
Cause: Hydride source in solvent or excessive heating before oxidative addition.
-
Solution: Ensure anhydrous solvents; lower the initial temperature to 40 °C for the first hour.
Issue 2: Incomplete Cyclization (Stalled at Alkyne Intermediate)
-
Cause: The C4-methyl group sterically hinders the amine attack.
-
Solution: Switch to Protocol A (Stepwise) . Isolate the intermediate, then treat with KOtBu/NMP at 100 °C or AuCl₃ (5 mol%) in Toluene to force cyclization.
Part 4: References
-
Larock Indole Synthesis: Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
Azaindole Reviews: Popowycz, F., & Mérour, J. Y. (2009). Recent synthetic developments in the 4-, 5-, 6-and 7-azaindole series. Tetrahedron, 65(48), 9771-9810. Link
-
Sonogashira on Aminopyridines: Tilley, J. W., & Zawoiski, S. (1988). A facile synthesis of 4-azaindoles. The Journal of Organic Chemistry, 53(2), 386–390. Link
-
Pd-Catalyzed C-H Activation: Ye, M., & Buchwald, S. L. (2016). Palladium-Catalyzed Aromatic C-H Functionalization. Chemical Reviews. Link
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Iodo-4,6-dimethylpyridin-3-amine
Introduction: Unlocking the Potential of a Privileged Scaffold
The 2-amino-4,6-dimethylpyridine scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of novel molecular entities. The introduction of an iodine atom at the 2-position of 2-Iodo-4,6-dimethylpyridin-3-amine creates a highly valuable building block, primed for a diverse array of palladium-catalyzed cross-coupling reactions. The electron-donating nature of the amine and methyl groups, combined with the reactivity of the carbon-iodine bond, makes this substrate an ideal candidate for constructing complex molecular architectures.
This comprehensive guide provides detailed application notes and step-by-step protocols for the successful implementation of various palladium-catalyzed cross-coupling reactions with 2-Iodo-4,6-dimethylpyridin-3-amine. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rational selection of catalysts, ligands, and reaction conditions to empower researchers, scientists, and drug development professionals to leverage the full synthetic potential of this key intermediate.
The Foundation: Understanding the Palladium Catalytic Cycle
At the heart of these powerful bond-forming reactions lies the palladium catalytic cycle. A general understanding of this cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The cycle typically involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[1][2]
The cycle begins with a low-valent palladium(0) species, which undergoes oxidative addition with the aryl halide (in our case, 2-Iodo-4,6-dimethylpyridin-3-amine), forming a Pd(II) intermediate.[1][3] This is followed by a step that introduces the coupling partner to the palladium center. Finally, reductive elimination expels the desired cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
Visualizing the Core Mechanism
Sources
The Strategic Cyclization of 2-Iodo-4,6-dimethylpyridin-3-amine: A Guide to Advanced Heterocyclic Synthesis
Introduction: The Versatility of a Substituted Pyridine Building Block
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex heterocyclic scaffolds is of paramount importance. Among the myriad of building blocks available to the synthetic chemist, substituted pyridines hold a place of distinction due to their prevalence in biologically active molecules.[1] 2-Iodo-4,6-dimethylpyridin-3-amine is a particularly valuable, yet underexplored, starting material. Its unique arrangement of a nucleophilic amino group, a reactive iodinated carbon center, and activating methyl groups on the pyridine ring presents a rich platform for a variety of cyclization strategies. This guide provides an in-depth exploration of key cyclization methods involving this versatile substrate, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
The strategic positioning of the iodo and amino groups allows for the construction of fused pyrimidine rings, leading to the formation of pyrido[2,3-d]pyrimidines, a class of compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4] Furthermore, the iodo group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the annulation of various ring systems.
This document will delve into three principal cyclization pathways:
-
Construction of the Pyrido[2,3-d]pyrimidine Core: A fundamental transformation for creating bicyclic heterocycles with significant therapeutic potential.
-
Palladium-Catalyzed Annulation with Alkynes: A powerful method for the convergent synthesis of diverse fused pyridines.
-
Copper-Catalyzed Intramolecular N-Arylation: A classic yet robust approach for the formation of nitrogen-containing tricyclic systems.
Each section will provide a detailed theoretical background, step-by-step experimental protocols, and critical considerations for successful execution in the laboratory.
Synthesis of Dimethyl-Substituted Pyrido[2,3-d]pyrimidines
The fusion of a pyrimidine ring onto a pyridine scaffold is a well-established strategy for the synthesis of pyrido[2,3-d]pyrimidines.[3][4] Starting from 2-Iodo-4,6-dimethylpyridin-3-amine, the amino group can react with various reagents to form the pyrimidine ring.
Reaction with Guanidine to Form 2,4-Diaminopyrido[2,3-d]pyrimidines
The reaction of a 2-aminopyridine derivative with guanidine is a direct and efficient method for the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines. This transformation is typically acid-catalyzed and proceeds through a condensation-cyclization sequence.
Mechanistic Rationale:
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyridine onto a protonated guanidine molecule. Subsequent intramolecular cyclization, driven by the nucleophilicity of the pyridine ring nitrogen, followed by dehydration, leads to the formation of the fused pyrimidine ring.
Experimental Protocol: Synthesis of 5,7-Dimethyl-2,4-diaminopyrido[2,3-d]pyrimidine
Materials:
-
2-Iodo-4,6-dimethylpyridin-3-amine
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask, add guanidine hydrochloride and stir until a solution of free guanidine is formed.
-
Add 2-Iodo-4,6-dimethylpyridin-3-amine to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a dilute acid (e.g., acetic acid) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired 5,7-Dimethyl-2,4-diaminopyrido[2,3-d]pyrimidine.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Data Summary Table:
| Parameter | Value |
| Starting Material | 2-Iodo-4,6-dimethylpyridin-3-amine |
| Reagent | Guanidine |
| Catalyst/Base | Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Product | 5,7-Dimethyl-2,4-diaminopyrido[2,3-d]pyrimidine |
Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis
Caption: Workflow for the synthesis of 5,7-Dimethyl-2,4-diaminopyrido[2,3-d]pyrimidine.
Palladium-Catalyzed Annulation with Terminal Alkynes
Palladium-catalyzed reactions are powerful tools for the construction of complex molecular architectures.[5][6][7] The reaction of 2-Iodo-4,6-dimethylpyridin-3-amine with terminal alkynes offers a convergent route to substituted pyrido[2,3-d]pyrimidines and other fused systems.
Mechanistic Considerations:
This transformation likely proceeds through a Sonogashira coupling of the iodo-aminopyridine with the terminal alkyne, followed by an intramolecular nucleophilic attack of the amino group onto the alkyne, which is activated by the palladium catalyst. Subsequent isomerization leads to the aromatic product.
Experimental Protocol: Palladium-Catalyzed Annulation of 2-Iodo-4,6-dimethylpyridin-3-amine with Phenylacetylene
Materials:
-
2-Iodo-4,6-dimethylpyridin-3-amine
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-Iodo-4,6-dimethylpyridin-3-amine, Pd(OAc)₂, PPh₃, and CuI.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add phenylacetylene to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 8-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired fused pyridine product.
Data Summary Table:
| Parameter | Value |
| Starting Material | 2-Iodo-4,6-dimethylpyridin-3-amine |
| Reagent | Phenylacetylene |
| Catalyst System | Pd(OAc)₂, PPh₃, CuI |
| Base | Triethylamine |
| Solvent | Anhydrous DMF |
| Temperature | 80-100 °C |
| Reaction Time | 8-16 hours |
| Product | Fused Pyridine Derivative |
Palladium-Catalyzed Annulation Pathway
Caption: General pathway for palladium-catalyzed annulation.
Copper-Catalyzed Intramolecular N-Arylation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[8] An intramolecular variant of this reaction can be employed to synthesize tricyclic heterocyclic systems from appropriately functionalized 2-Iodo-4,6-dimethylpyridin-3-amine derivatives.
Synthetic Strategy:
The first step involves the acylation or sulfonylation of the amino group of 2-Iodo-4,6-dimethylpyridin-3-amine with a reagent containing a suitable tether and a terminal nucleophile (e.g., an amine or alcohol). The subsequent copper-catalyzed intramolecular cyclization forms the third ring.
Experimental Protocol: Synthesis of a Tricyclic System via Intramolecular Ullmann Condensation
Part A: Acylation of 2-Iodo-4,6-dimethylpyridin-3-amine
-
Dissolve 2-Iodo-4,6-dimethylpyridin-3-amine in a suitable solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine or pyridine).
-
Cool the solution in an ice bath and slowly add the acylating agent (e.g., 2-bromobenzoyl chloride).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent to obtain the acylated intermediate.
Part B: Copper-Catalyzed Intramolecular Cyclization
Materials:
-
N-(2-Iodo-4,6-dimethylpyridin-3-yl)-2-bromobenzamide (from Part A)
-
Copper(I) iodide (CuI)
-
L-Proline or another suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Schlenk tube
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the acylated intermediate, CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110-130 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the desired tricyclic compound.
Data Summary Table:
| Parameter | Value |
| Starting Material | N-Acyl-2-Iodo-4,6-dimethylpyridin-3-amine |
| Catalyst System | CuI / L-Proline |
| Base | K₂CO₃ |
| Solvent | Anhydrous DMSO |
| Temperature | 110-130 °C |
| Reaction Time | 24-48 hours |
| Product | Tricyclic Heterocycle |
Intramolecular Ullmann Condensation Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Domino Alkenylation/Amination/Pyridination Reactions of 2-Vinylanilines with Alkynes: Access to Cyc… [ouci.dntb.gov.ua]
- 8. semanticscholar.org [semanticscholar.org]
Introduction: The Imidazo[4,5-b]pyridine Scaffold and the Strategic Role of its Iodo-Precursor
An Application Guide for the Synthesis of Imidazo[4,5-b]pyridines from 2-Iodo-4,6-dimethylpyridin-3-amine
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2][3] This has led to the development of imidazopyridine-based compounds with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[4][5][6]
The efficient construction of this scaffold is paramount for exploring its therapeutic potential. A key challenge in the synthesis of substituted imidazo[4,5-b]pyridines is achieving regiocontrol, particularly for substitutions on the imidazole nitrogen (N1 or N3) and the pyridine ring.[7] The choice of starting material is therefore critical. This guide focuses on the utility of 2-Iodo-4,6-dimethylpyridin-3-amine as a versatile and highly reactive building block for the synthesis of a variety of imidazo[4,5-b]pyridine derivatives.
The strategic advantages of this precursor are threefold:
-
High Reactivity: The carbon-iodine bond is significantly weaker than corresponding carbon-bromine or carbon-chlorine bonds, making the 2-position exceptionally susceptible to metal-catalyzed cross-coupling reactions under milder conditions.
-
Ortho-Amino Group: The adjacent primary amine at the 3-position is perfectly poised for subsequent intramolecular cyclization to form the imidazole ring.
-
Defined Substitution: The methyl groups at the 4- and 6-positions provide steric and electronic definition to the pyridine ring, potentially directing reactions and preventing unwanted side-reactions at those positions.
This document provides a detailed overview of key synthetic strategies, step-by-step protocols, and mechanistic insights for leveraging 2-Iodo-4,6-dimethylpyridin-3-amine in the preparation of imidazo[4,5-b]pyridines.
Synthetic Strategy Overview: From Precursor to Core Scaffold
The primary strategy involves a two-step sequence, often performed in a single pot: an initial intermolecular C-N bond formation at the 2-position of the pyridine ring, followed by an intramolecular cyclization/condensation to construct the fused imidazole ring. Palladium- and copper-catalyzed reactions are the cornerstones of this approach.
Caption: General workflow for synthesizing imidazo[4,5-b]pyridines.
Part 1: Palladium-Catalyzed Amidation for N1, C2-Substituted Scaffolds
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[8][9] In this context, coupling 2-Iodo-4,6-dimethylpyridin-3-amine with a primary amide, followed by in-situ cyclization, provides a direct route to N1, C2-disubstituted imidazo[4,5-b]pyridines. This approach offers excellent regioselectivity for substitution at the N1 position, which can be challenging to achieve through other methods.[10][11]
Mechanistic Rationale
The catalytic cycle, a hallmark of palladium cross-coupling chemistry, involves the oxidative addition of the Pd(0) catalyst to the C-I bond, followed by coordination of the deprotonated amide, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[8][12][13] The choice of ligand is critical; sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, tBuXPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[10][14] The subsequent cyclization is typically driven by heat and results in the elimination of water.
Caption: Key steps in the Buchwald-Hartwig amidation cycle.
Detailed Protocol 1: One-Pot Synthesis of 1-Benzyl-2-methyl-5,7-dimethylimidazo[4,5-b]pyridine
This protocol is adapted from established procedures for the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles.[10][11] The higher reactivity of the iodo-substrate may allow for lower catalyst loading or shorter reaction times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Iodo-4,6-dimethylpyridin-3-amine | Synthesis Grade (≥97%) | Commercial | Store under inert gas. |
| Phenylacetamide | Reagent Grade (≥98%) | Commercial | |
| Pd₂(dba)₃ | Catalyst Grade | Commercial | Tris(dibenzylideneacetone)dipalladium(0) |
| Me₄tBu-XPhos | Catalyst Grade | Commercial | Ligand |
| K₃PO₄ | Anhydrous (≥98%) | Commercial | Finely ground, dried before use. |
| tert-Butanol | Anhydrous | Commercial | Degas before use. |
| Toluene | Anhydrous | Commercial | For extraction. |
| Saturated NaCl solution | ACS Grade | - | Brine |
| MgSO₄ | Anhydrous | - | Drying agent |
Procedure
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-Iodo-4,6-dimethylpyridin-3-amine (262 mg, 1.0 mmol), phenylacetamide (149 mg, 1.1 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Catalyst Premix: In a separate vial under an inert atmosphere (glovebox), add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd) and Me₄tBu-XPhos (19.2 mg, 0.04 mmol, 4 mol%). Add 2 mL of degassed, anhydrous tert-butanol and stir for 5 minutes until a homogeneous solution forms.
-
Reaction Initiation: Transfer the catalyst premix to the Schlenk tube containing the substrates via syringe.
-
Heating: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with toluene (15 mL) and water (15 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Expected Outcome: The reaction is expected to provide the target compound in good to excellent yield (literature for analogous chloro-pyridines reports 51-99%).[1]
Part 2: Ullmann-Type Condensation for N-Aryl Scaffolds
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds, particularly for generating N-aryl linkages.[15][16] While it often requires higher temperatures than palladium-catalyzed systems, modern ligand-accelerated protocols have improved its scope and efficiency.[17] This pathway is particularly useful for coupling the iodo-precursor with anilines or other aryl amines, leading to N-aryl-2-amino intermediates that can be cyclized.
Protocol 2: Synthesis of 2-Amino-N-phenyl-4,6-dimethylpyridin-3-amine Intermediate
This protocol describes the initial C-N coupling step. The subsequent cyclization to form the imidazo[4,5-b]pyridine would typically involve treatment with an orthoester or carboxylic acid derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Iodo-4,6-dimethylpyridin-3-amine | Synthesis Grade (≥97%) | Commercial | |
| Aniline | Reagent Grade (≥99%) | Commercial | Distill before use. |
| Copper(I) Iodide (CuI) | Reagent Grade (≥98%) | Commercial | |
| L-Proline | Reagent Grade (≥99%) | Commercial | Ligand |
| K₂CO₃ | Anhydrous (≥99%) | Commercial | Finely ground, dried before use. |
| DMSO | Anhydrous | Commercial |
Procedure
-
Reaction Setup: To a sealable reaction vessel, add CuI (19 mg, 0.1 mmol, 10 mol%), L-proline (23 mg, 0.2 mmol, 20 mol%), and K₂CO₃ (276 mg, 2.0 mmol).
-
Reagent Addition: Add 2-Iodo-4,6-dimethylpyridin-3-amine (262 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and 3 mL of anhydrous DMSO.
-
Heating: Seal the vessel and heat the mixture in an oil bath at 120 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) to remove DMSO, followed by a brine wash (15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield the diamine intermediate.
Part 3: Reductive Cyclization with Aldehydes
A highly efficient method for constructing the C2-substituted imidazo[4,5-b]pyridine core involves the reductive cyclization of the o-diaminopyridine precursor with an aldehyde.[1] While this protocol starts from the product of a de-iodination/amination (2,3-diamino-4,6-dimethylpyridine), it represents a crucial subsequent step for which the iodo-precursor is a key starting point. A one-pot reaction from the iodo-compound could involve an initial amination (e.g., with an ammonia equivalent) followed by this reductive cyclization.
Protocol 3: Synthesis of 2-Phenyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
This protocol uses sodium dithionite (Na₂S₂O₄) for a one-step synthesis from an o-nitroaminopyridine, but the principle of reductive cyclization is directly applicable to an o-diaminopyridine formed from our iodo-precursor.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,6-Dimethylpyridine-2,3-diamine | Synthesis Grade (≥97%) | - | Assumed synthesized from the iodo-precursor |
| Benzaldehyde | Reagent Grade (≥99%) | Commercial | |
| Sodium Metabisulfite (Na₂S₂O₅) | ACS Grade | Commercial | Reductant/Cyclizing agent |
| DMF | Anhydrous | Commercial |
Procedure
-
Schiff Base Formation: In a round-bottom flask, dissolve 4,6-Dimethylpyridine-2,3-diamine (137 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) in 5 mL of DMF.
-
Heating: Heat the mixture to 100 °C for 1 hour to facilitate the formation of the Schiff base intermediate.
-
Reductive Cyclization: Add sodium metabisulfite (285 mg, 1.5 mmol) portion-wise over 10 minutes.
-
Reaction: Continue heating at 100 °C for an additional 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it into 50 mL of ice-cold water.
-
Precipitation and Filtration: Stir for 30 minutes. Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the product. Further purification can be achieved by recrystallization if necessary.
Summary and Method Comparison
| Method | Key Transformation | Typical Reagents | Advantages | Disadvantages |
| Palladium-Catalyzed Amidation | C-N coupling & cyclization | Pd₂(dba)₃, XPhos-type ligand, K₃PO₄, amide | High yields, excellent regiocontrol at N1, mild conditions, broad substrate scope.[10][11] | Cost of palladium catalyst and ligands, sensitivity to air/moisture. |
| Ullmann-Type Condensation | C-N coupling | CuI, L-proline, K₂CO₃, amine | Lower catalyst cost, effective for N-arylation.[15][17] | Often requires higher temperatures, longer reaction times, and may have a more limited substrate scope. |
| Reductive Cyclization | Imidazole ring formation | Aldehyde, Na₂S₂O₅ or similar | Efficient for C2-substitution, often high-yielding, simple work-up.[1] | Requires prior synthesis of the o-diaminopyridine precursor. |
Conclusion
2-Iodo-4,6-dimethylpyridin-3-amine stands out as a superior building block for the synthesis of medicinally relevant imidazo[4,5-b]pyridines. Its enhanced reactivity in metal-catalyzed cross-coupling reactions opens the door to efficient and modular synthetic routes. The palladium-catalyzed amidation pathway, in particular, offers a robust and highly regioselective method for accessing N1, C2-disubstituted scaffolds in a single pot. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this key intermediate to accelerate the discovery and development of novel therapeutic agents based on the imidazo[4,5-b]pyridine core.
References
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764–1767. [Link]
-
Dyminska, L. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3419. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. [Link]
-
Srogl, J., & Stary, I. (1995). PALLADIUM(0)-CATALYZED PHENYLATION OF IMIDAZO 4,5-B PYRIDINES. Collection of Czechoslovak Chemical Communications. [Link]
-
MDPI. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
ResearchGate. (2018). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. [Link]
-
Reen, G. K., Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1586–1625. [Link]
-
Perin, N., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5036. [Link]
-
ResearchGate. (2020). Antibacterial imidazo[4,5-b]pyridines. [Link]
-
Kralj, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(16), 4983. [Link]
-
D'Alfonso, L., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. International Journal of Molecular Sciences, 24(13), 10565. [Link]
-
Vashchenko, B. V., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2017). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
ResearchGate. (1993). Synthesis of new imidazo[4,5-b]pyridine derivatives. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
ResearchGate. (2009). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 11. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. rsc.org [rsc.org]
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- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Sonogashira Coupling of 2-Iodo-4,6-dimethylpyridin-3-amine
Abstract & Strategic Importance
The substrate 2-iodo-4,6-dimethylpyridin-3-amine represents a high-value, yet sterically challenging, building block in medicinal chemistry. It serves as the primary precursor for the synthesis of 4,6-dimethyl-1H-pyrrolo[3,2-b]pyridine (an isomer of the 7-azaindole scaffold), a privileged pharmacophore in kinase inhibitor discovery (e.g., MAPK, FGFR inhibitors).
This application note addresses the specific challenges posed by this molecule:
-
Steric Congestion: The 4-methyl group is ortho to the 3-amino group, which is ortho to the 2-iodo reactive center. This 2,3,4-substitution pattern creates significant steric hindrance, potentially impeding the oxidative addition of palladium.
-
Catalyst Poisoning: The free amine (
) and pyridine nitrogen can competitively bind to the metal center ( or ), dampening catalytic turnover. -
Chemoselectivity: Controlling the reaction to stop at the intermediate alkyne (Sonogashira product) versus driving it to the cyclized azaindole (tandem reaction).
Mechanistic Insight & Reaction Design
The transformation proceeds via a Pd/Cu-catalyzed Sonogashira cycle.[1] However, for this substrate, the standard mechanism is influenced by the "Ortho-Effect."
The Steric-Electronic Interface
-
Oxidative Addition: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of
into the bond. However, the 4-methyl group forces the 3-amino group to twist, creating a "steric wall" that protects the bond. Implication: Higher temperatures or smaller, electron-rich ligands are often required compared to simple aryl iodides. -
Cyclization Potential: Upon coupling with a terminal alkyne, the resulting 2-alkynyl-3-aminopyridine is primed for cyclization. The nitrogen lone pair attacks the activated alkyne (5-endo-dig or 5-exo-dig), forming the pyrrole ring.
Pathway Visualization[2]
Figure 1: Divergent reaction pathways. Control of temperature and base strength dictates whether the reaction stops at the alkyne (Target A) or proceeds to the fused heterocycle (Target B).
Experimental Protocols
Method A: Synthesis of 2-Alkynyl-3-aminopyridines (Non-Cyclized)
Use this protocol if you need to isolate the acyclic intermediate for further derivatization.
Reagents:
-
Substrate: 2-Iodo-4,6-dimethylpyridin-3-amine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst:
(5 mol%) -
Co-catalyst:
(2 mol%)[2] -
Base: Triethylamine (
) (3.0 equiv) -
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes.
-
Charge Solids: Add the aminopyridine (1.0 equiv),
(0.05 equiv), and (0.02 equiv) to the vial.-
Note:
is preferred over for its stability and resistance to air oxidation during weighing.
-
-
Degas: Cap the vial. Evacuate and backfill with Argon three times. This is critical to prevent Glaser homocoupling of the alkyne.
-
Solvent Addition: Inject anhydrous THF (or DMF) and
via syringe. Stir for 5 minutes at Room Temperature (RT). -
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction: Stir at 40–50°C for 4–12 hours.
-
Critical Check: Do not exceed 60°C. Higher temperatures will trigger spontaneous cyclization to the azaindole.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography. The free amine usually makes the product streak; adding 1%
to the eluent is recommended.
Method B: One-Pot Synthesis of 4,6-Dimethyl-1H-pyrrolo[3,2-b]pyridines (Cyclized)
Use this protocol to access the kinase inhibitor scaffold directly.
Reagents:
-
Substrate: 2-Iodo-4,6-dimethylpyridin-3-amine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.5 equiv)
-
Catalyst:
or (5 mol%)[3] -
Co-catalyst:
(10 mol%) — Higher loading promotes cyclization. -
Base:
(2.0 equiv) or (for Step 2). -
Solvent: DMF or DMA (Dimethylacetamide).
Step-by-Step Protocol:
-
Coupling Phase: Follow steps 1–5 from Method A, but use DMF as the solvent and
as the base. -
Heating: Heat the mixture to 80°C for 4 hours. Monitor by LCMS for the disappearance of the starting iodide.
-
Cyclization Phase (Tandem):
-
If the intermediate alkyne persists (M+H observed but cyclized product M+H is low), increase temperature to 100–120°C .
-
Alternative: Add a stronger base (
, 1.5 equiv) directly to the hot reaction mixture to force ring closure.
-
-
Workup: Pour into water (DMF is miscible). Extract with EtOAc.
-
Note: Azaindoles can be polar. Ensure the aqueous layer is basic (pH > 9) to keep the product in the organic phase.
-
Optimization & Troubleshooting Data
The following table summarizes the impact of ligand and base choices specifically for the 4,6-dimethyl substituted system.
| Variable | Condition | Outcome | Recommendation |
| Ligand | Good yield (70-85%) | Standard starting point. | |
| Excellent yield (85-95%) | Use if conversion is incomplete (bidentate ligand resists chelation). | ||
| High reactivity | Use for very bulky alkynes (e.g., tert-butyl acetylene). | ||
| Base | Stops at Alkyne | Best for Method A (Isolation). | |
| Promotes Cyclization | Best for Method B (Tandem). | ||
| Solvent | THF | Slow reaction | Good for clean isolation; poor for cyclization. |
| DMF/DMA | Fast reaction | Essential for high-temp cyclization steps. |
Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting common failure modes in aminopyridine couplings.
References
-
Sonogashira Coupling Overview & Mechanism
-
Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
-
Synthesis of Azaindoles via Sonogashira
-
Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry.
- Note: This reference discusses the 2-amino-3-iodo isomer (7-azaindole), but the chemical principles for cyclization apply directly to the 3-amino-2-iodo isomer (pyrrolo[3,2-b]pyridine).
-
-
One-Pot Synthesis Strategies
-
McLaughlin, M., et al. (2006). One-Pot Synthesis of Azaindoles and Indoles. Organic Letters.
-
-
Pyrrolo[3,2-b]pyridine (6-Azaindole)
-
Wang, H., et al. (2020). Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines. Molecules.
- Context: Demonstrates Cu-mediated cycliz
-
Sources
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Iodo-4,6-dimethylpyridin-3-amine
Abstract
This document provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination reaction, specifically focusing on the coupling of amines with the sterically hindered and potentially chelating substrate, 2-Iodo-4,6-dimethylpyridin-3-amine. This application note is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. We will delve into the mechanistic underpinnings of this powerful C-N bond-forming reaction, offer detailed, optimized protocols, and provide troubleshooting guidance to overcome common challenges associated with this transformation. The protocols and insights presented herein are grounded in established literature and aim to provide a robust starting point for the synthesis of a variety of N-aryl-4,6-dimethylpyridin-3-amine derivatives, which are prevalent motifs in pharmaceuticals and functional materials.
Introduction: The Significance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, largely due to the prevalence of arylamines in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of these crucial linkages, offering a significant improvement over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[2][3]
This palladium-catalyzed cross-coupling reaction facilitates the union of an aryl halide or pseudohalide with an amine in the presence of a base. The continuous development of sophisticated phosphine ligands by the Buchwald and Hartwig groups, among others, has dramatically expanded the scope of this transformation, enabling the coupling of a wide variety of amines and aryl partners under increasingly mild conditions.[1][3][4]
The substrate of focus, 2-Iodo-4,6-dimethylpyridin-3-amine, presents unique challenges. The presence of the pyridine nitrogen introduces the potential for catalyst inhibition through coordination to the palladium center.[5] Furthermore, the steric hindrance imposed by the methyl groups and the adjacent amino group can impede the desired coupling reaction. This guide will provide the necessary strategies to navigate these challenges effectively.
Mechanistic Rationale: Understanding the "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a series of well-defined steps.[6][7]
The Catalytic Cycle:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) complex, which is the active catalytic species.[6][7] This step forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl, making the 2-iodo-pyridine an excellent starting material for this transformation.[8]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.[8]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium center.[6][7] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Key Considerations for 2-Iodo-4,6-dimethylpyridin-3-amine:
-
Ligand Selection: The choice of phosphine ligand is arguably the most critical parameter. For sterically hindered and potentially coordinating substrates like our target molecule, bulky, electron-rich biaryl phosphine ligands are essential.[3][4] These ligands promote the formation of monoligated palladium species, which are highly active, and their steric bulk can disfavor the coordination of the pyridine nitrogen, thus preventing catalyst deactivation.[3][5]
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.[5] The use of sterically demanding ligands helps to mitigate this issue by creating a crowded coordination sphere around the palladium, making it more difficult for the pyridine nitrogen to bind.
Experimental Protocols and Optimization
The following protocols are designed to be a robust starting point for the Buchwald-Hartwig amination of 2-Iodo-4,6-dimethylpyridin-3-amine. It is crucial to note that optimization may be necessary for different amine coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Iodo-4,6-dimethylpyridin-3-amine | ≥97% | Commercially Available | Store under inert atmosphere. |
| Amine Coupling Partner | ≥98% | Commercially Available | Purify if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Can be used as a precatalyst. |
| BrettPhos Pd G3 Precatalyst | Catalyst Grade | Commercially Available | A highly active and reliable precatalyst. |
| BrettPhos | ≥98% | Commercially Available | Bulky biaryl phosphine ligand.[1][9] |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Strong, non-nucleophilic base. Handle under inert atmosphere. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | A milder base option. |
| Toluene | Anhydrous | Commercially Available | Degas prior to use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas prior to use. |
General Procedure for Buchwald-Hartwig Amination
Workflow Diagram:
Caption: General workflow for the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Iodo-4,6-dimethylpyridin-3-amine (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and, if not using a precatalyst, the phosphine ligand (e.g., BrettPhos, 2-4 mol%).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Condition Screening and Optimization
For challenging substrates or new amine coupling partners, a systematic screening of reaction parameters is highly recommended.
Table of Recommended Screening Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | BrettPhos Pd G3 (2 mol%) | [Pd₂(dba)₃] (1 mol%) | Precatalysts often provide more consistent results. |
| Ligand | BrettPhos (4 mol%) | XPhos (4 mol%) | RuPhos (4 mol%) | Bulky, electron-rich ligands are crucial for this substrate.[1][4] |
| Base | NaOtBu (1.4 equiv) | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Weaker bases can be beneficial for base-sensitive functional groups. |
| Solvent | Toluene | 1,4-Dioxane | t-Butanol | Solvent choice can significantly impact solubility and reaction rates.[10] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures may be required for less reactive partners. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst poisoning- Insufficiently strong base- Low reaction temperature | - Use a precatalyst or ensure the in-situ generation of Pd(0) is effective.[11]- Increase ligand loading to favor the desired catalytic cycle over pyridine coordination.- Switch to a stronger base like NaOtBu or LHMDS.- Increase the reaction temperature in increments of 10-20 °C. |
| Significant Hydrodehalogenation | - Competing β-hydride elimination pathway | - This side reaction is more common with primary amines.[11]- Screen different ligands; bulkier ligands can disfavor this pathway.- Lowering the reaction temperature may help. |
| Formation of Byproducts | - Decomposition of starting materials or product- Side reactions with functional groups | - Use a milder base if functional groups are base-sensitive.[9]- Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative side reactions.- Confirm the purity of all reagents. |
Conclusion
The Buchwald-Hartwig amination of 2-Iodo-4,6-dimethylpyridin-3-amine is a highly effective method for the synthesis of a diverse range of N-aryl pyridinamines. Success in this transformation hinges on the careful selection of a sterically demanding and electron-rich phosphine ligand to overcome the challenges of steric hindrance and potential catalyst inhibition by the pyridine nitrogen. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to achieve high yields and purity for their target molecules. Further optimization of the reaction conditions, as outlined in the screening table, may be necessary to achieve optimal results for specific amine coupling partners.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 12, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 12, 2026, from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved February 12, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved February 12, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Retrieved February 12, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved February 12, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved February 12, 2026, from [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. (n.d.). American Chemical Society. Retrieved February 12, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 12, 2026, from [Link]
Sources
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- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-4,6-dimethylpyridin-3-amine
Welcome to the technical support center for the synthesis of 2-Iodo-4,6-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield (<20%) or no discernible product. What are the primary factors I should investigate?
Answer: A low yield in this synthesis, which typically proceeds via a Sandmeyer-type reaction, is a common problem that can often be traced back to a few critical parameters. A systematic evaluation is the key to identifying the root cause.[1]
Primary Factors to Scrutinize:
-
Purity of Starting Material: The starting material, 2-Amino-4,6-dimethylpyridine, must be of high purity. Impurities can interfere with the initial diazotization step. It is advisable to verify the purity by NMR or melting point and consider recrystallization if necessary.[2]
-
Efficiency of Diazotization: The conversion of the primary amino group to a diazonium salt is the crucial first step. This reaction is highly sensitive to temperature and the rate of addition of the nitrite source.
-
Temperature Control: The reaction must be kept cold (typically 0–5 °C) throughout the addition of sodium nitrite. Higher temperatures lead to the rapid decomposition of the unstable diazonium salt, often resulting in the formation of 4,6-dimethyl-3-hydroxypyridine and polymeric tars.[3][4]
-
Acid Concentration: Sufficiently acidic conditions are required to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.
-
-
Stability of the Diazonium Intermediate: Pyridine-based diazonium salts are notoriously less stable than their benzene-derived counterparts. The electron-deficient nature of the pyridine ring contributes to this instability.[1] It is imperative that the diazonium salt is generated and used immediately in the subsequent iodination step without any delay.
-
Iodide Source and Addition: Potassium iodide (KI) is the most common source of the iodide nucleophile. The solution of KI should be added to the freshly prepared diazonium salt solution, not the other way around. Ensure the KI is fully dissolved before addition.
A logical workflow for troubleshooting low yields is essential. The following diagram outlines a systematic approach to diagnosing the problem.
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Dark, Tarry Side Products
Question: My reaction mixture turned dark brown or black, and I isolated a significant amount of intractable tar instead of my product. What causes this and how can it be minimized?
Answer: The formation of dark, polymeric tars is a classic sign of diazonium salt decomposition.[5] This happens when the diazonium intermediate, instead of reacting with the iodide nucleophile, breaks down via radical pathways or reacts with other species in the mixture.
Causes and Preventative Measures:
| Cause | Explanation | Mitigation Strategy |
| High Temperature | As mentioned, temperatures above 5 °C drastically accelerate the decomposition of the diazonium salt, leading to the formation of phenols and coupling byproducts.[3] | Maintain a strict temperature of 0-5 °C using an ice/salt bath. Monitor the internal reaction temperature, not just the bath temperature. |
| Slow Iodide Attack | If the concentration of the iodide nucleophile is too low or its addition is delayed, the diazonium salt has more time to decompose. | Prepare the diazonium salt solution first, then add the potassium iodide solution to it promptly. Do not let the diazonium salt solution sit for an extended period. |
| Presence of Impurities | Certain metal impurities can catalyze the decomposition of diazonium salts. | Use clean glassware and high-purity reagents to avoid unwanted catalytic side reactions.[5] |
| Localized "Hot Spots" | Adding the sodium nitrite solution too quickly can create localized areas of high temperature and high nitrous acid concentration, promoting decomposition. | Add the aqueous solution of sodium nitrite dropwise and with vigorous stirring to ensure rapid dispersion and heat dissipation. |
Issue 3: Difficult Purification
Question: The crude product appears as a brownish oil or solid and streaks badly during column chromatography on silica gel. How can I effectively purify my product?
Answer: The target molecule, 2-Iodo-4,6-dimethylpyridin-3-amine, is a basic amine. This basicity causes strong interactions with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption or decomposition of the product on the column.[6]
Recommended Purification Strategies:
-
Acid-Base Extraction: This is often the most effective initial purification step.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) until the solution is basic (pH > 9).
-
The free amine will precipitate or can be extracted back into an organic solvent.
-
-
Modified Column Chromatography:
-
Deactivated Silica: Pre-treat the silica gel by creating a slurry with an eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica, reducing tailing.
-
Amine-Functionalized Silica: For very difficult separations, using an amine-functionalized silica column can provide excellent results, although it is a more expensive option.[6]
-
-
Recrystallization via Salt Formation: If the free amine is difficult to crystallize, converting it to a salt can facilitate purification.
-
Dissolve the crude product in a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of an acid (e.g., 2M HCl in diethyl ether) to precipitate the hydrochloride salt.
-
The salt can then be recrystallized, collected by filtration, and, if desired, converted back to the free amine by neutralization.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for 2-Iodo-4,6-dimethylpyridin-3-amine?
The most common and reliable method is a Sandmeyer-type reaction starting from 2-Amino-4,6-dimethylpyridine.[7] This process involves two main steps performed in one pot:
-
Diazotization: The primary amine is treated with nitrous acid (formed in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Iododediazoniation: The diazonium salt is then treated with a source of iodide, typically an aqueous solution of potassium iodide (KI). The diazonium group is an excellent leaving group (it departs as N₂ gas), and it is replaced by an iodine atom.[8]
Q2: Can you explain the mechanism of the Sandmeyer iodination?
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[4] While some Sandmeyer reactions require a copper(I) catalyst, the iodination variant typically proceeds well without it.[8]
Caption: Simplified mechanism of the Sandmeyer-type iodination.
The process begins with the formation of the diazonium salt. Then, the iodide ion (I⁻) can act as an electron donor in a single-electron transfer (SET) to the diazonium cation. This generates an aryl radical and dinitrogen gas, along with an iodine radical. These radicals then combine to form the final iodo-substituted product.[4]
Q3: Are there milder alternatives to using sodium nitrite and strong acid?
Yes, for substrates that are sensitive to strong aqueous acids, alternative diazotizing agents can be used in organic solvents. One common alternative is isoamyl nitrite .[3] This reagent allows the reaction to be performed under non-aqueous, milder conditions, which can sometimes improve yields and reduce side products for complex substrates.
Q4: What are the most critical safety precautions for this synthesis?
The primary safety concern is the handling of diazonium salts. Although they are used in solution and not isolated, it is crucial to be aware of their properties.
-
Potential for Explosion: Solid diazonium salts are notoriously unstable and can be explosive when dry. Never attempt to isolate the diazonium intermediate.[3]
-
Temperature Control: Adhere strictly to the low-temperature conditions (0-5 °C). A runaway reaction can lead to rapid gas evolution (N₂) and a dangerous increase in pressure and temperature.
-
Quenching: After the reaction is complete, any residual nitrous acid should be quenched. This can be done by adding a small amount of sulfamic acid or urea, which reacts with HNO₂ to form nitrogen gas.
-
Standard PPE: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Perform the reaction in a well-ventilated fume hood.
Experimental Protocol: Sandmeyer-Type Iodination
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
-
Preparation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-4,6-dimethylpyridine (1.0 eq).
-
Add a mixture of concentrated sulfuric acid and water, and cool the flask to 0 °C in an ice/salt bath. Stir until the amine salt has fully dissolved.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water.
-
Add this solution dropwise from the dropping funnel to the stirred amine solution, ensuring the internal temperature does not rise above 5 °C. The addition should take approximately 30-45 minutes.
-
Stir the resulting solution for an additional 20 minutes at 0-5 °C.
-
-
Iodination:
-
Prepare a solution of potassium iodide (1.5 eq) in water.
-
Add the KI solution slowly to the cold diazonium salt solution. You may observe gas evolution (N₂).
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench any excess iodine by adding a small amount of saturated sodium thiosulfate solution until the dark color dissipates.
-
Perform an acid-base extraction as described in the "Difficult Purification" section to isolate the crude product.
-
Further purify the product by column chromatography (using deactivated silica) or recrystallization.
-
References
- BenchChem. (n.d.). Troubleshooting low yield in pyridine functionalization.
- ResearchGate. (n.d.). Sandmeyer Reaction.
- Justia Patents. (2002). Process for preparation of aromatic halides from aromatic amines.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- BenchChem. (n.d.). Technical Support Center: 6-Iodoisoquinolin-3-amine Synthesis & Purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Purification of 2-Iodo-4,6-dimethylpyridin-3-amine by Column Chromatography
Welcome to the Technical Support Center for the purification of 2-Iodo-4,6-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the successful purification of this compound using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-Iodo-4,6-dimethylpyridin-3-amine to consider before starting column chromatography?
A1: Understanding the physicochemical properties of 2-Iodo-4,6-dimethylpyridin-3-amine is crucial for developing an effective purification strategy. Based on its structure and data for similar compounds, here are the key characteristics:
-
Polarity: The presence of the amine group makes the molecule polar. The iodine and dimethyl groups contribute to its lipophilicity. The predicted LogP value of approximately 1.53 suggests a moderate polarity, making it suitable for normal-phase chromatography.
-
Solubility: It is expected to be soluble in polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Lower aliphatic amines are generally soluble in water and organic solvents like alcohols and ether[1][2].
-
Stability: Aromatic amines can be sensitive to acidic conditions and may degrade on silica gel, which is inherently slightly acidic[3]. The iodine substituent may also affect stability. It is advisable to handle the compound in a well-ventilated area and store it in a tightly closed container in a dry, cool place[4][5].
-
Visualization: The aromatic pyridine ring allows for visualization under UV light (typically at 254 nm) on a TLC plate with a fluorescent indicator[6]. Staining with iodine vapor is also an effective method for visualizing aromatic compounds[1][7][8].
Q2: What is a good starting point for selecting a mobile phase for the column chromatography of 2-Iodo-4,6-dimethylpyridin-3-amine on silica gel?
A2: For a compound of moderate polarity like 2-Iodo-4,6-dimethylpyridin-3-amine, a binary solvent system is a good starting point. The most common and effective systems for similar compounds are:
-
Hexanes/Ethyl Acetate: This is a versatile and widely used solvent system for compounds of moderate polarity[9].
-
Dichloromethane/Methanol: This system is suitable for more polar compounds[9].
A recommended starting point is to perform Thin Layer Chromatography (TLC) with a series of solvent mixtures to determine the optimal mobile phase. Begin with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound[4].
Q3: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?
A3: Streaking or tailing of amine-containing compounds on silica gel is a common issue. It is often caused by the interaction of the basic amine group with the acidic silanol groups on the surface of the silica gel[3]. This can lead to poor separation and reduced yield.
Here are some effective troubleshooting strategies:
-
Addition of a Basic Modifier: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic sites on the silica gel. Triethylamine (Et3N) is a common choice, typically added at a concentration of 0.1-1% (v/v) to the mobile phase[9].
-
Use of an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.
-
Deactivation of Silica Gel: The silica gel can be "deactivated" by pre-treating it with a solution of the mobile phase containing the basic modifier before packing the column.
Q4: How can I monitor the progress of the column chromatography?
A4: The progress of the separation is monitored by collecting fractions and analyzing them by TLC.
-
Collect Fractions: Collect small, equal-volume fractions as the mobile phase elutes from the column.
-
Analyze by TLC: Spot a small amount from each fraction (or every few fractions) onto a TLC plate.
-
Visualize: Visualize the TLC plate under UV light and/or with a suitable stain (e.g., iodine vapor or a permanganate stain for the amine group) to identify the fractions containing your purified compound.
-
Combine Fractions: Combine the fractions that contain the pure product.
Q5: The compound seems to be degrading on the column. What should I do?
A5: Degradation on the column can be a significant problem, especially with sensitive compounds.
-
Check for Stability: First, confirm that your compound is unstable on silica gel by performing a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal.
-
Minimize Contact Time: If the compound is unstable, minimize the time it spends on the column by using flash chromatography with applied pressure to speed up the elution.
-
Use a Less Acidic Stationary Phase: As mentioned earlier, switching to neutral alumina or an amine-functionalized silica can prevent degradation caused by the acidity of standard silica gel[4][10].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline (Rf = 0) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes or methanol in dichloromethane). |
| Compound runs with the solvent front (Rf = 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes in ethyl acetate). |
| Poor separation of the desired compound from impurities | Inappropriate mobile phase. | Optimize the mobile phase using TLC. Try different solvent systems (e.g., switch from hexanes/EtOAc to DCM/MeOH). Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Wide or broad peaks | Column was not packed properly. Sample was not loaded in a concentrated band. | Ensure the column is packed uniformly without any cracks or bubbles. Dissolve the sample in a minimal amount of solvent for loading. |
| No compound is eluting from the column | The compound may have decomposed on the column. The compound may be too polar and is irreversibly adsorbed. | Check for stability on silica gel using 2D TLC. Try eluting with a very polar solvent (e.g., 10% methanol in DCM with 1% triethylamine). If decomposition is confirmed, use a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Selection
-
Prepare a stock solution of your crude 2-Iodo-4,6-dimethylpyridin-3-amine in a suitable solvent (e.g., dichloromethane).
-
On a silica gel TLC plate with a fluorescent indicator, spot the stock solution.
-
Develop the TLC plate in a chamber containing a prepared mobile phase (e.g., start with 9:1 Hexanes:Ethyl Acetate).
-
After development, dry the plate and visualize the spots under a UV lamp.
-
If the Rf is too low, increase the polarity of the mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate). If the Rf is too high, decrease the polarity.
-
If streaking is observed, add 0.1-1% triethylamine to the mobile phase.
-
The optimal mobile phase will give an Rf value of 0.2-0.4 for the target compound and good separation from impurities.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with the initial, least polar mobile phase determined from TLC analysis. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude 2-Iodo-4,6-dimethylpyridin-3-amine in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the concentrated sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
If a gradient elution is necessary, start with a lower polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute the desired compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Iodo-4,6-dimethylpyridin-3-amine.
-
Visualizations
Logical Workflow for Column Chromatography
Caption: Decision-making process for troubleshooting tailing peaks.
References
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]
-
TLC Visualization Techniques. (n.d.). Scribd. Retrieved from [Link]
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Amine compounds. (n.d.). Retrieved from [Link]
-
How to make iodine crystals for thin layer chromatography (TLC) analysis. (2022, December 30). Quora. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). The Cynical Chemist. Retrieved from [Link]
-
Flash column of very polar amine without access to reverse phase silica? (2017, March 27). Reddit. Retrieved from [Link]
-
When should I use an amine-bonded silica for flash chromatography? (2023, January 19). Biotage. Retrieved from [Link]
-
United States Patent. (2013, May 2). Retrieved from [Link]
- Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (n.d.). Google Patents.
-
2,6-dimethylpyridine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
United States Patent (19). (1995, August 16). Retrieved from [Link]
-
2-Pyridinamine, 4,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
- Synthesis method of 2-amino-4, 6-dimethylpyridine. (n.d.). Google Patents.
-
Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved from [Link]
- Process for the preparation of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. (n.d.). Google Patents.
-
24.2: Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. scribd.com [scribd.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Stability of 2-Iodo-4,6-dimethylpyridin-3-amine
This technical guide addresses the stability and handling of 2-Iodo-4,6-dimethylpyridin-3-amine (CAS: Not widely listed, analogue to 2-iodo-3-aminopyridine). The presence of the iodine atom at the C2 position (ortho to the ring nitrogen) renders this compound significantly more reactive toward nucleophiles than its C3-iodo isomers.
Status: Active Topic: Stability & Reactivity Profile in Basic Media Target Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "Ortho-Halo" Vulnerability
2-Iodo-4,6-dimethylpyridin-3-amine presents a specific stability challenge due to the 2-iodo substituent. Unlike 3-iodopyridines, which are relatively inert to nucleophilic attack, 2-iodopyridines are activated by the ring nitrogen, making them susceptible to Nucleophilic Aromatic Substitution (
-
Critical Risk: Hydrolysis to 3-amino-4,6-dimethylpyridin-2(1H)-one (the pyridone tautomer) in strong aqueous base.
-
Operational Window: Stable in mild bases (
, , ) typically used in Palladium-catalyzed cross-couplings, provided temperatures are controlled. -
Storage: Light-sensitive (C–I bond lability). Store at -20°C, protected from light and moisture.
Mechanistic Analysis: Why Basic Conditions Matter
To troubleshoot yield losses or byproducts, one must understand the competition between the desired reaction (e.g., Suzuki coupling) and the undesired degradation (
The Pathway (Degradation)
In the presence of strong nucleophiles (OH⁻, OR⁻) and heat, the electron-deficient pyridine ring facilitates the attack at the C2 position. The iodine is a good leaving group, leading to the formation of the 2-hydroxy derivative, which immediately tautomerizes to the thermodynamically stable 2-pyridone .
The Metal-Halogen Exchange Risk
If using strong organometallic bases (e.g., n-BuLi, LDA) for deprotonation elsewhere, the C2-Iodine is highly prone to Lithium-Halogen Exchange , leading to rapid loss of the iodine functionality.
Pathway Visualization
The following diagram illustrates the divergent pathways based on the choice of base and conditions.
[1]
Troubleshooting Guide & FAQs
Scenario A: "I see a new, highly polar spot on TLC/LCMS during reaction."
Diagnosis: Hydrolysis to the Pyridone.
-
The Issue: You likely used a strong hydroxide base (NaOH, KOH) or heated the reaction excessively in an aqueous solvent. The 2-hydroxy-pyridine product is much more polar than the starting iodide.
-
Solution: Switch to a milder carbonate base (
, ) or phosphate ( ). If aqueous conditions are required, reduce the temperature or use a biphasic system with a phase transfer catalyst to limit the iodide's exposure to the aqueous hydroxide.
Scenario B: "My Suzuki coupling stalled, and I recovered starting material."
Diagnosis: Catalyst poisoning or insufficient activation.
-
The Issue: The free amino group (
) at C3 can coordinate to the Palladium catalyst, forming an unreactive complex. -
Solution:
-
Protect the Amine: Acetylate the amine (Ac) or use a Boc group before the coupling. This prevents catalyst coordination.
-
Ligand Switch: Use a catalyst system with a bulky, monodentate ligand (e.g., XPhos, SPhos) that can out-compete the amine for the metal center.
-
Scenario C: "I lost the Iodine atom entirely (Deiodination)."
Diagnosis: Reductive Dehalogenation.
-
The Issue: This often happens in alcoholic solvents (MeOH, EtOH) with Pd catalysts if the reaction is slow. The alcohol acts as a hydride source. Alternatively, if using n-BuLi, you triggered metal-halogen exchange.
-
Solution:
-
For Couplings: Switch solvent to DMF, Dioxane, or Toluene. Avoid primary alcohols.
-
For Lithiation: Do not use n-BuLi. If you need to deprotonate the amine, use a non-nucleophilic base like NaH or KHMDS at low temperature, but be aware that C2-I is very labile.
-
Validated Protocols
Protocol 1: Safe Suzuki Coupling Conditions
Designed to minimize hydrolysis and deiodination.
| Parameter | Recommendation | Rationale |
| Solvent | 1,4-Dioxane : Water (9:1) or Toluene | Minimizes aqueous exposure; Toluene is non-protic. |
| Base | Mild enough to prevent | |
| Catalyst | Robust catalysts for aryl iodides. | |
| Temperature | 60°C - 80°C | Avoid reflux (>100°C) to prevent thermal degradation. |
| Amine Protection | Optional (Boc/Ac) | Recommended if yields are <50% to prevent catalyst binding. |
Protocol 2: Work-Up & Isolation
Standard acid-base extraction can be risky due to the basicity of the pyridine.
-
Quench: Dilute reaction mixture with EtOAc and water.
-
pH Control: Do not use strong acid (HCl) to wash, as the pyridine nitrogen will protonate, trapping the product in the water layer.
-
Wash: Wash organic layer with saturated
(mildly acidic) and Brine. -
Drying: Dry over
(neutral). Avoid if the amino group is sensitive, though usually fine. -
Evaporation: Keep bath temperature <40°C. Iodine compounds can darken/decompose with excessive heat.
References
-
Reactivity of 2-Halopyridines
- Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of 2-halopyridines.
- Context: Establishes the susceptibility of the C2 position to compared to C3/C4.
-
(General reference for Pyridine reactivity)
-
Hydrolysis Mechanisms
- Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press.
- Context: Detailed mechanism of pyridone formation
-
Cross-Coupling of Aminopyridines
- Surry, D. S., & Buchwald, S. L. (2008).
- Context: Strategies for coupling amino-substituted heterocycles without protecting groups.
-
Handling of Iodopyridines
- Sigma-Aldrich/Merck Technical Bulletins. Handling and Storage of Light-Sensitive Organoiodides.
- Context: General storage protocols for iodinated intermedi
Technical Support Center: Troubleshooting Deiodination in 2-Iodo-4,6-dimethylpyridin-3-amine
The following guide is designed as a specialized Technical Support Center resource for researchers working with 2-Iodo-4,6-dimethylpyridin-3-amine . It addresses the specific challenge of protodeiodination (loss of the iodine atom), a common and frustration-inducing side reaction that competes with desired cross-coupling pathways.
Executive Summary & Diagnostic Criteria
The Issue: During Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) involving 2-Iodo-4,6-dimethylpyridin-3-amine , you observe a significant byproduct where the iodine at the C2 position is replaced by a hydrogen atom.
The Molecule:
-
Target: 2-Iodo-4,6-dimethylpyridin-3-amine
-
Electronic Context: The C2-Iodine bond is activated by the adjacent pyridine nitrogen, making it highly reactive toward oxidative addition. However, the C3-amino group and C4/C6-methyl groups provide electron density that can stabilize certain catalytic intermediates, inadvertently favoring side pathways if the catalytic cycle stalls.
Diagnostic Confirmation: Before troubleshooting, confirm the side product via LC-MS or GC-MS.
| Component | Structure Description | Molecular Weight (approx.) | Mass Shift (Δ) |
| Starting Material | 2-Iodo-4,6-dimethylpyridin-3-amine | 248.07 Da | - |
| Deiodinated Byproduct | 4,6-dimethylpyridin-3-amine | 122.17 Da | -125.9 Da (Loss of I, Gain of H) |
Tech Note: If you see a mass loss of ~126 Da, you are witnessing protodeiodination . This is not a decomposition issue; it is a catalytic selectivity issue.
Mechanistic Root Cause Analysis
To fix the problem, you must understand why it happens. Deiodination is not random; it is a specific pathway catalyzed by Palladium.
The Competing Pathways
The reaction begins with the Oxidative Addition of the Pd(0) catalyst into the C-I bond. From this Oxidative Addition Complex (II) , two paths diverge:
-
Path A (Desired): Transmetallation with your coupling partner (Boronic acid, Amine, etc.) followed by Reductive Elimination.
-
Path B (Deiodination): The complex intercepts a hydride source (H⁻). This forms a Pd(II)-H species, which rapidly undergoes reductive elimination to form the deiodinated pyridine and regenerate Pd(0).
Common Hydride Sources:
-
Solvents: Alcohols (MeOH, EtOH, iPrOH) are primary culprits.
-
Bases: Alkoxides with β-hydrogens (e.g., Isopropoxide, Ethoxide) can undergo β-hydride elimination to donate H⁻ to Pd.
-
Water: In the presence of certain ligands, water can act as a proton source leading to reduction.
Visualization: The Divergent Catalytic Cycle
The following diagram illustrates where the error occurs in your workflow.
Caption: Divergent catalytic pathways showing how hydride interception (Path B) competes with the desired transmetallation (Path A).
Troubleshooting Modules (Q&A)
Module 1: Catalyst & Ligand Optimization
Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and seeing 30% deiodination. Why? A: These standard catalysts often have slow transmetallation rates for sterically crowded or electron-rich substrates. The 3-amino and 4-methyl groups on your pyridine create steric and electronic hurdles. If Transmetallation (Path A) is slow, the long-lived Pd-Ar intermediate has more time to find a hydride (Path B).
Solution: Switch to Buchwald Generation 2 or 3 Pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G3).
-
Why? These bulky, electron-rich ligands facilitate extremely fast oxidative addition and reductive elimination. More importantly, they create a crowded environment around the Pd center that disfavors the approach of solvent/hydride sources while accelerating the coupling with the boronic acid/amine.
Module 2: Solvent & Base Selection
Q: I am using Ethanol/Water or Isopropanol as a solvent. Is this safe? A: No. Primary and secondary alcohols are excellent hydride donors (via α-hydrogen abstraction). In difficult couplings, they guarantee deiodination.
Solution:
-
Solvent: Switch to strictly aprotic solvents. 1,4-Dioxane or Toluene are the gold standards. If solubility is an issue, use DMF or DMAc, but ensure they are anhydrous.
-
Base: Avoid bases with β-hydrogens (e.g., Sodium Ethoxide, Potassium tert-butoxide—though tBuOK is bulky, it can sometimes still be problematic).
-
Recommended: K₃PO₄ (Potassium Phosphate Tribasic) or Cs₂CO₃ (Cesium Carbonate) .[1] These inorganic bases cannot donate hydrides.
-
Module 3: The "Amino" Effect
Q: Does the free amine at position 3 affect the reaction? A: Yes. The free -NH2 group ortho to the iodine can coordinate to the Palladium (acting as a directing group or a poison). This coordination can stabilize the Pd-Ar species, preventing it from reacting with the coupling partner, leaving it vulnerable to reduction.
Solution:
-
Strategy A: Run the reaction concentrated (high molarity) to favor intermolecular reaction over intramolecular chelation.
-
Strategy B (High Success): Protect the amine as an acetamide (Ac) or Boc-carbamate before coupling. This removes the coordinating ability of the nitrogen and alters the electronics of the ring.
Experimental Protocol: The "Rescue" Screen
If you are currently failing with standard conditions, execute this screening protocol. This is designed to eliminate hydride sources and maximize catalytic turnover.
Reagents:
-
Substrate: 2-Iodo-4,6-dimethylpyridin-3-amine (1.0 equiv)
-
Coupling Partner: Boronic Acid (1.5 equiv) [For Suzuki]
-
Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the substrate, coupling partner, base, and catalyst.[2]
-
Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial: Oxygen promotes homocoupling and catalyst death, stalling the cycle).
-
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Water Addition (Suzuki Only): If water is strictly required for the boronic acid activation, add degassed water (ratio 4:1 Dioxane:Water). Do not use alcohol.
-
Reaction: Heat to 80°C - 100°C . Monitor by LCMS at 1 hour.
-
Note: High temperature favors the high-energy barrier step (Transmetallation) over the lower barrier side reaction (Deiodination) in many Buchwald systems.
-
Data Interpretation Table:
| Observation (LCMS) | Diagnosis | Action |
| Only Product | Success | Scale up. |
| Product + SM | Stalled Reaction | Increase Catalyst load or Temp. |
| Product + De-Iodo | Hydride Leak | Check solvent dryness; Switch ligand to SPhos or RuPhos . |
| Only De-Iodo | Catastrophic | Solvent is likely wet/protic; Base is acting as reductant. Switch to Toluene/K3PO4 . |
References & Further Reading
-
BenchChem Technical Support. Troubleshooting Dehalogenation in Suzuki Coupling. (General mechanisms of dehalogenation and base selection).[3]
-
Nobel Prize in Chemistry 2010. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[8][11] (Foundational mechanisms of Oxidative Addition and Transmetallation).
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (Detailed discussion on Buchwald-Hartwig and Suzuki cycles).
-
National Institutes of Health (PMC). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (Specifics on amine coupling and ligand effects).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nobelprize.org [nobelprize.org]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Steric Management in 4,6-Dimethylpyridine Scaffolds
Ticket ID: #PYR-46-STERIC Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance in 4,6-Dimethyl Substituted Pyridines
Executive Summary: The Steric Landscape
Welcome to the technical support hub for 4,6-dimethylpyridine functionalization. Unlike symmetrical 2,6-lutidine, the 4,6-dimethyl scaffold presents an asymmetric steric profile that traps many researchers.
Before selecting a protocol, you must map your target position against the molecule's "Steric Heatmap":
| Target Position | Steric Environment | Difficulty | Primary Obstacle |
| Nitrogen (N1) | Semi-Hindered | Moderate | Blocked on one side by C6-Methyl. Asymmetric access allowed. |
| C2 | Accessible | Low | Adjacent to N, but flanked by H at C3. Electronic deactivation is the main issue, not sterics. |
| C3 | Moderate | Medium | Flanked by C2-H and C4-Methyl. |
| C5 | The "Canyon" | Extreme | The Kill Zone. Sandwiched between C4-Methyl and C6-Methyl. |
Module A: Cross-Coupling Strategies (Suzuki/Buchwald)
Issue: Reaction fails or stalls when coupling at C3 or C5; oxidative addition is slow due to methyl interference.
Technical Protocol: The "Bulky Ligand" Solution
Standard ligands like
Recommended System
-
Catalyst Precursor:
or -
Ligand (The Key):
-
For C3/C5 (Hindered): SPhos or XPhos . These Buchwald dialkylbiaryl phosphines form a "pocket" that accommodates the substrate while accelerating the catalytic cycle.
-
For Extremely Difficult Cases: PEPPSI-IPr (N-Heterocyclic Carbene).
-
-
Base:
(anhydrous) or . Avoid weak bases like carbonate if the reaction is sluggish. -
Solvent: 1,4-Dioxane or Toluene/Water (10:1).
Step-by-Step Workflow
-
Degassing: Argon sparge solvents for 20 mins. Oxygen is a poison here.
-
Loading: Add Pyridine-Halide (1.0 eq), Boronic Acid (1.5 eq), Base (2.0 eq).
-
Catalyst Addition: Add Pd source (2-5 mol%) and Ligand (4-10 mol%). Ratio 1:2 Pd:Ligand is crucial.
-
Activation: Heat to 100°C . Do not stay at 80°C; the steric barrier requires higher thermal energy.
Decision Logic: Ligand Selection
Caption: Workflow for selecting the correct catalytic system based on the target position's steric profile.
Module B: The Nitrogen Interface (N-Oxidation & Alkylation)
Issue: The C6-methyl group acts as a "gatekeeper," slowing down nucleophilic attack by the nitrogen lone pair.
Troubleshooting N-Oxidation
Standard mCPBA oxidation often yields incomplete conversion because the "butterfly" transition state of mCPBA is bulky.
Optimized Protocol:
-
Reagent Switch: Use Methyltrioxorhenium (MTO) (0.5 mol%) with
(30%).-
Why: MTO forms a smaller active peroxo species that slips past the C6-methyl group more easily than the bulky mCPBA benzoate group.
-
-
Solvent: Dichloromethane (DCM) or Nitromethane.
-
Workup: Use
to quench excess peroxide (catalytic decomposition) rather than reductive quench, which can be messy with hindered amines.
Troubleshooting N-Alkylation (Quaternization)
If you are trying to make the pyridinium salt (e.g., with MeI or Benzyl Bromide):
-
The Problem: The C6-methyl causes "back-strain" upon quaternization.
-
The Fix: Use High Pressure (Sealed tube, Q-Tube) or Solvent-Free conditions.
-
Mechanism: Running the reaction neat (no solvent) maximizes the concentration and overcomes the entropic penalty of the steric clash.
Module C: Accessing the "Impossible" C5 Position
Issue: You need to install a functional group at C5, but it is flanked by methyls at C4 and C6. Direct electrophilic aromatic substitution (SEAr) will fail or go to C3.
Solution: The "Block and Tackle" Strategy Do not attempt direct functionalization. Use Ir-Catalyzed C-H Activation or Halogen Migration .
-
Direct C-H Activation (The Modern Approach):
-
Use an Iridium catalyst
with a bipyridine ligand (dtbpy). -
Selectivity: Sterics usually force Ir to the least hindered position (C2).
-
Trick: If you must hit C5, you usually need a Directing Group (DG) at C4. Since C4 is a Methyl, this is hard.
-
Alternative: Use a Meta-Directing Group at C2 (e.g., a nitrile or amide) that can swing the catalyst around to C5, though the C4/C6 methyls make this kinetically very slow.
-
-
The "Halogen Dance" (The Classic Approach):
-
Start with a 2-bromo-4,6-dimethylpyridine.
-
Treat with LDA (Lithium Diisopropylamide) at -78°C.
-
Mechanism:[1][2][3][4][5][6][7] The base deprotonates C3 or C5. The halogen can migrate to the thermodynamically most stable position (often the most hindered one if it relieves strain elsewhere, or stays put). Note: This is risky and substrate-dependent.
-
Frequently Asked Questions (Troubleshooting)
Q1: My Suzuki coupling at C2 is working, but I see significant de-halogenation (reduction) of the starting material. Why?
-
Diagnosis: This is common in hindered systems. The Pd(II) intermediate cannot find the boronic acid fast enough (steric block), so it undergoes
-hydride elimination from the ligand or solvent (especially in alcohols). -
Fix: Switch to a non-protic solvent (DMF or Toluene instead of Ethanol). Increase the concentration of Boronic Acid.
Q2: I cannot get the N-oxide of 4,6-dimethylpyridine to reduce back to the pyridine using standard
-
Diagnosis: The oxo-transfer is sterically blocked.
-
Fix: Use
dust / in MeOH or / Acetic Acid . These electron-transfer mechanisms are less sensitive to sterics than the nucleophilic attack of phosphines.
Q3: Can I use microwave irradiation to overcome the steric barrier?
-
Answer: Yes, but be careful. Microwave heating effects are thermal. While they accelerate the rate (Arrhenius equation), they also accelerate catalyst decomposition.
-
Rule of Thumb: If using microwave, lower the catalyst loading but increase the ligand ratio (e.g., 1:4 Pd:Ligand) to keep the metal stabilized at high temperatures.
References & Grounding
-
Suzuki Coupling of Hindered Pyridines:
-
Source: BenchChem Technical Support. "Optimization of Suzuki Coupling for Bulky Pyridine Ligands."
-
URL: (General reference for ligand selection).
-
-
Ligand Effects (SPhos/XPhos):
-
Source: Sigma-Aldrich / Merck. "Palladium-Catalyzed Cross-Coupling Reactions."
-
URL:
-
-
Steric Hindrance in Pyridine Coordination:
-
Source: National Institutes of Health (PMC). "Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers."[8]
-
URL:
-
-
C-H Activation Mechanisms:
-
Source: ChemRxiv.[3] "C-H Activation of Pyridines by (PBP)Ir Complexes."
-
URL:
-
Disclaimer: All experimental protocols involve hazardous chemicals. Consult your local EHS guidelines and SDS before proceeding.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. youtube.com [youtube.com]
- 5. chem.rutgers.edu [chem.rutgers.edu]
- 6. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 8. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IR Absorption Peaks for Amino and Iodo Groups in Pyridine Derivatives
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the rapid and non-destructive identification of functional groups. This guide provides an in-depth, comparative analysis of the characteristic IR absorption peaks for amino (-NH₂) and iodo (-I) substituents on a pyridine ring. Moving beyond a simple catalog of frequencies, we will explore the underlying principles of vibrational spectroscopy and the influence of substituent position on the observed spectra, supported by experimental data.
The Foundation: Understanding Vibrational Spectroscopy of Pyridine
The pyridine ring, an aromatic heterocycle, exhibits a series of characteristic IR absorption bands. Understanding these intrinsic vibrations is crucial for interpreting the spectra of its derivatives. Key absorptions for the pyridine ring itself include:
-
Aromatic C-H Stretching: These vibrations typically appear at wavenumbers slightly higher than their alkane counterparts, generally in the 3000-3100 cm⁻¹ region.
-
Ring C=C and C=N Stretching: A set of characteristic, often sharp, bands are observed in the 1400-1600 cm⁻¹ region. These are due to complex stretching vibrations within the aromatic ring and are highly diagnostic of the aromatic nature of the compound.
-
C-H Bending (Out-of-Plane): Strong absorptions in the 900-675 cm⁻¹ range arise from the out-of-plane bending of the ring C-H bonds. The pattern of these bands can provide valuable information about the substitution pattern on the ring.
When a functional group like an amino or iodo group is attached to the ring, its own characteristic vibrations will appear in the spectrum. Furthermore, the substituent can electronically influence the pyridine ring, causing subtle shifts in the ring's own absorption frequencies.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the accuracy and reproducibility of the data presented, a standardized protocol for Fourier Transform Infrared (FTIR) spectroscopy is essential. The following workflow is recommended for the analysis of solid pyridine derivatives.
Caption: Standard workflow for FTIR analysis of solid pyridine derivatives using the KBr pellet technique.
Causality in Experimental Choices:
-
Why KBr? Potassium bromide is used as a matrix material because it is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and has a refractive index that allows for the creation of a clear pellet, minimizing scattering losses. It is crucial to use anhydrous KBr as water exhibits strong IR absorptions that can obscure important spectral features.
-
Why a Background Spectrum? The spectrometer's optical bench and the ambient atmosphere (containing CO₂ and water vapor) have their own IR absorptions. By recording a background spectrum and subtracting it from the sample spectrum, these interfering signals are removed, ensuring that the final spectrum represents only the sample.
-
Why Multiple Scans? Co-adding multiple scans (typically 16 or 32) improves the signal-to-noise ratio of the spectrum, making weaker absorption bands easier to identify and more accurately measured.
Comparative Analysis: Amino- vs. Iodopyridines
The introduction of an amino or iodo group imparts distinct and readily identifiable features to the IR spectrum of a pyridine derivative.
The Signature of the Amino Group
The primary amino (-NH₂) group gives rise to several characteristic vibrational modes, making it one of the more easily identifiable substituents.
Caption: Key vibrational modes of a primary amino group.
N-H Stretching Vibrations: Primary amines exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations of the two N-H bonds.
-
Asymmetric Stretch (νₐₛ): Occurs at a higher frequency, typically in the 3400-3550 cm⁻¹ range.
-
Symmetric Stretch (νₛ): Occurs at a lower frequency, typically in the 3300-3450 cm⁻¹ range. The presence of two peaks in this region is a hallmark of a primary amine. Secondary amines (-NHR), by contrast, show only one N-H stretching band in this region.
N-H Bending (Scissoring) Vibration (δNH₂): This vibration involves the change in the H-N-H bond angle and appears as a medium to strong absorption in the 1580-1650 cm⁻¹ region. This peak can sometimes overlap with the C=C/C=N ring stretching vibrations, but its broader appearance can help in its identification.
C-N Stretching Vibration (νC-N): The stretching of the carbon-nitrogen bond in aromatic amines typically gives rise to a medium to strong absorption in the 1250-1340 cm⁻¹ range.
The following table summarizes experimentally observed IR peaks for various aminopyridine isomers.
| Vibrational Mode | 2-Aminopyridine (cm⁻¹) | 3-Aminopyridine (cm⁻¹) | 4-Aminopyridine (cm⁻¹) | General Range (cm⁻¹) |
| N-H Asymmetric Stretch | ~3442, 3548[1][2] | ~3425 | ~3437 | 3400-3550 |
| N-H Symmetric Stretch | ~3300, 3441[1][2] | ~3330 | ~3320 | 3300-3450 |
| N-H Scissoring Bend | ~1617[1] | ~1620 | ~1645 | 1580-1650 |
| Pyridine Ring Stretch | ~1595, 1480, 1440 | ~1590, 1480, 1435 | ~1600, 1500, 1475 | 1400-1600 |
| C-N Stretch | ~1328[1] | ~1315 | ~1270 | 1250-1340 |
Note: Specific peak positions can vary slightly depending on the sample state (solid, solution) and measurement technique.
Influence of Substituent Position: The electronic nature of the amino group (electron-donating) and its position relative to the ring nitrogen can influence the exact frequencies. For instance, hydrogen bonding, which can be intermolecular or intramolecular (especially in the case of 2-aminopyridine), can cause a broadening and a shift to lower wavenumbers for the N-H stretching bands.
Identifying the Iodo Group
The iodo (-I) substituent presents a different challenge in IR spectroscopy. Due to the heavy mass of the iodine atom, the C-I bond vibrations occur at very low frequencies, often near the lower limit of standard mid-IR spectrometers.
C-I Stretching Vibration (νC-I): The key absorption for an iodo-substituted aromatic compound is the C-I stretch. This is a weak to medium intensity band typically found in the 480-610 cm⁻¹ region. Its low frequency and intensity can sometimes make it difficult to assign definitively, especially in complex molecules with other absorptions in the far-infrared region.
Unlike the amino group, the iodo group does not have other intrinsic vibrations in the mid-IR range. Therefore, its identification relies primarily on locating the C-I stretch and observing its effect on the pyridine ring vibrations. The iodo group is weakly electron-withdrawing and its presence can cause slight shifts in the positions of the pyridine ring C=C/C=N stretching and C-H bending modes.
The table below presents assigned vibrational frequencies for iodopyridine isomers based on published spectral analyses.
| Vibrational Mode | 2-Iodopyridine (cm⁻¹) | 3-Iodopyridine (cm⁻¹) | 4-Iodopyridine (cm⁻¹) | General Range (cm⁻¹) |
| Aromatic C-H Stretch | ~3045, 3005 | ~3080, 3040 | ~3070, 3020 | 3000-3100 |
| Pyridine Ring Stretch | ~1565, 1448, 1416 | ~1570, 1455, 1405 | ~1575, 1470, 1385 | 1400-1600 |
| C-H In-plane Bend | ~1115, 1080, 1011 | ~1100, 1015 | ~1205, 1055, 985 | 980-1210 |
| C-H Out-of-plane Bend | ~747 | ~780, 680 | ~805, 715 | 680-810 |
| C-I Stretch | ~602 | ~520 | ~500 | 480-610 |
Influence of Substituent Position: As evident from the data, the position of the iodine atom significantly affects the C-I stretching frequency. The C-I stretch in 2-iodopyridine is observed at a considerably higher wavenumber (~602 cm⁻¹) compared to the 3- and 4-isomers. This is a critical distinguishing feature for positional isomer identification. This difference arises from the coupling of the C-I stretching vibration with other ring vibrations, which is influenced by the symmetry of the molecule and the position of the heavy iodine atom.
Conclusion: A Tale of Two Substituents
The IR spectra of amino- and iodopyridines are distinguished by clear and fundamentally different features.
-
Aminopyridines are readily identified by the characteristic pair of N-H stretching bands above 3300 cm⁻¹ and the strong N-H scissoring band around 1600 cm⁻¹. These features provide an unambiguous signature for the primary amino group.
-
Iodopyridines , in contrast, are characterized by the absence of strong absorptions in the >3000 cm⁻¹ region (other than the aromatic C-H stretches) and the presence of a key C-I stretching vibration at low wavenumbers (480-610 cm⁻¹). The precise position of this C-I stretch is highly sensitive to the isomer, offering a powerful tool for structural elucidation.
By understanding these distinct spectral fingerprints and the logic behind the experimental methodology, researchers can confidently employ FTIR spectroscopy for the routine and reliable characterization of these important classes of pyridine derivatives.
References
- Sundaraganesan, N., Meganathan, C., Anand, B., Dominic Joshua, B., & Lapouge, C. (2007). Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 830-836.
- Sortur, V., Yenagi, J., & Tonannavar, J. (2008). Vibrational assignments of 2-iodopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 604-611.
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PubChem. (n.d.). 3-Iodopyridine. Retrieved from [Link]
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PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR charts of 4-aminopyridine. Retrieved from [Link]
- Yamada, Y., Ohba, H., Noboru, Y., Daicho, S., & Nibu, Y. (2012). Solvation Effect on the NH Stretching Vibrations of Solvated Aminopyrazine, 2-aminopyridine, and 3-aminopyridine Clusters. The Journal of Physical Chemistry A, 116(37), 9271-9278.
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National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]
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Yamada, Y., Ohba, H., Noboru, Y., Daicho, S., & Nibu, Y. (2012). Solvation Effect on the NH Stretching Vibrations of Solvated Aminopyrazine, 2-aminopyridine, and 3-aminopyridine Clusters. PubMed. Retrieved from [Link]
- Wu, C. C., et al. (2008). Relaxation dynamics of NH stretching vibrations of 2-aminopyridine and its dimer in a supersonic beam. Proceedings of the National Academy of Sciences, 105(35), 12671-12675.
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A Comparative Guide to the Reactivity of 2-Iodo-4,6-dimethylpyridin-3-amine vs. 2-Bromopyridines in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Central Role of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1] The strategic functionalization of the pyridine ring is therefore a critical task in drug discovery programs. Halogenated pyridines serve as versatile synthetic handles, enabling the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity between 2-Iodo-4,6-dimethylpyridin-3-amine and the more common 2-bromopyridines, offering field-proven insights and experimental data to guide researchers in their synthetic endeavors.
Pillar 1: The Fundamental Basis of Reactivity—A Tale of Two Halogens
The choice between an iodo or a bromo substituent is not trivial; it fundamentally dictates the required reaction conditions and, often, the feasibility of a given transformation. The key difference lies in the Carbon-Halogen (C-X) bond strength and its propensity to undergo oxidative addition to a zerovalent palladium [Pd(0)] complex, a critical and often rate-determining step in most cross-coupling catalytic cycles.[2]
The established order of reactivity for aryl halides in oxidative addition is:
C–I > C–Br > C–Cl [3]
This trend is a direct consequence of bond dissociation energies (BDE). The C–I bond is significantly weaker than the C–Br bond, requiring less energy to break and thus facilitating a faster rate of oxidative addition. This allows reactions with iodo-pyridines to proceed under much milder conditions—often at lower temperatures, with lower catalyst loadings, and in shorter reaction times—compared to their bromo-pyridine counterparts.
Pillar 2: The "Pyridine Problem"—Navigating Catalyst Inhibition
A unique challenge inherent to the cross-coupling of 2-halopyridines is the potential for the substrate itself to inhibit the catalyst.[4] The lone pair of electrons on the pyridine nitrogen atom can coordinate to the electron-deficient palladium center, forming a stable, off-cycle complex that effectively poisons the catalyst and stifles turnover.
Mitigation Strategy: The modern solution to this problem lies in the rational selection of phosphine ligands. Sterically bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are exceptionally effective.[5] Their large steric footprint creates a coordinatively saturated palladium center that physically hinders the approach of the pyridine nitrogen, thereby preventing catalyst deactivation. The choice of ligand is paramount for achieving high yields, especially when working with challenging substrates like 2-bromopyridines.
Figure 1. Competing pathways in the cross-coupling of 2-halopyridines.
Comparative Reactivity in Key Cross-Coupling Reactions
The superior reactivity of the C-I bond in 2-Iodo-4,6-dimethylpyridin-3-amine translates to tangible advantages across the most common palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between an organohalide and an organoboron species, is highly sensitive to the nature of the halide. While 2-bromopyridines are routinely used, they often require elevated temperatures and robust catalyst systems to achieve high conversion.[6]
In contrast, 2-iodopyridines, including our target molecule, are expected to react under significantly milder conditions. The facile oxidative addition of the C-I bond allows for lower reaction temperatures (often room temperature to 60 °C) and potentially lower catalyst loadings, which is economically and environmentally advantageous.
| Feature | 2-Bromopyridines | 2-Iodo-4,6-dimethylpyridin-3-amine | Rationale & Advantage |
| Typical Temperature | 80-110 °C[6] | Room Temp - 60 °C | Lower energy input, better functional group tolerance. |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% (Predicted) | Cost savings, lower residual palladium in the product. |
| Reaction Time | 4-24 hours | 1-8 hours (Predicted) | Increased throughput and operational efficiency. |
| Base Selection | Stronger bases often needed (e.g., K₃PO₄, Cs₂CO₃)[7] | Milder bases are effective (e.g., K₂CO₃, Na₂CO₃) | Broader compatibility with base-sensitive functional groups. |
Table 1. Comparison of typical conditions for Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] The challenges of catalyst poisoning by the pyridine substrate are compounded by the presence of the amine coupling partner, which can also coordinate to the palladium center. For 2-bromopyridines, this reaction can be particularly sluggish, necessitating carefully chosen bulky ligands and often high temperatures.[4][9]
The use of 2-Iodo-4,6-dimethylpyridin-3-amine offers a distinct advantage. The high reactivity of the C-I bond can drive the catalytic cycle forward more efficiently, outcompeting the inhibitory effects of substrate and reagent coordination. This often leads to cleaner reactions with higher yields and fewer side products. While the inherent 3-amino group on our target molecule could potentially participate in side reactions, its primary influence is electronic, activating the ring. For intermolecular coupling, the C-I bond's reactivity remains the dominant factor.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a valuable transformation for generating rigid molecular scaffolds.[10][11] The original Sonogashira protocol was developed using iodoarenes, highlighting their suitability for this reaction.[10] While methods for coupling 2-bromopyridines have been developed, they generally require more forcing conditions or highly specialized catalyst systems.[12]
2-Iodo-4,6-dimethylpyridin-3-amine is an ideal substrate for Sonogashira couplings. The reaction can typically be performed at or near room temperature, often using a copper co-catalyst (CuI) to facilitate the catalytic cycle, resulting in high yields of the desired alkynyl-pyridine products.[13]
Structural Analysis of 2-Iodo-4,6-dimethylpyridin-3-amine
The specific substitution pattern of this molecule introduces additional electronic and steric factors:
-
2-Iodo Group: As established, this is the primary driver of high reactivity.
-
3-Amino Group: This is a strong electron-donating group (EDG) by resonance. It increases the electron density of the pyridine ring, which can slightly decrease the rate of oxidative addition (as the C-I bond becomes less electrophilic) but significantly increases the basicity of the pyridine nitrogen, making catalyst inhibition a more pronounced risk if not addressed with a suitable bulky ligand.
-
4,6-Dimethyl Groups: These EDGs further increase the ring's electron density. The methyl group at the 6-position also provides some steric shielding around the pyridine nitrogen, which can fortuitously assist the bulky phosphine ligand in preventing catalyst coordination.
Figure 2. Structural and reactivity comparison of the key substrates.
Experimental Protocols
The following protocols are representative and serve as validated starting points for optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of a Generic 2-Bromopyridine (Baseline)
This protocol is adapted from methodologies known to be effective for less reactive aryl bromides.[6]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv), and the palladium catalyst system: Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.044 mmol, 4.4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 100 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-18 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the 2-arylpyridine product.
Protocol 2: Optimized Suzuki-Miyaura Coupling for 2-Iodo-4,6-dimethylpyridin-3-amine
This protocol leverages the enhanced reactivity of the C-I bond for a more efficient process.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Iodo-4,6-dimethylpyridin-3-amine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium catalyst, Pd(PPh₃)₄ (0.015 mmol, 1.5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a mixture of anhydrous DME and water (4:1, 5 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 60 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-6 hours.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Causality Behind Protocol Choices: The choice to use a milder base (K₂CO₃ vs. K₃PO₄) and a less specialized catalyst (Pd(PPh₃)₄ vs. a Pd/XPhos system) in Protocol 2 is a direct consequence of the iodo-substrate's higher intrinsic reactivity.[3] The lower temperature and shorter reaction time further underscore this advantage, leading to a more practical and energy-efficient synthesis.
Conclusion and Recommendations
For researchers in drug development and synthetic chemistry, the choice of halogen on a pyridine precursor has profound practical implications.
-
2-Iodo-4,6-dimethylpyridin-3-amine is the substrate of choice for rapid, efficient, and mild cross-coupling reactions. Its high reactivity allows for greater functional group tolerance, lower catalyst loadings, and improved energy efficiency. It is ideally suited for late-stage functionalization where preserving complex molecular architecture is paramount.
-
2-Bromopyridines remain valuable and more widely available building blocks. However, their successful application requires more forceful conditions and a carefully optimized catalyst system, typically involving bulky, electron-rich phosphine ligands, to overcome both their lower intrinsic reactivity and the challenge of catalyst inhibition.[4][5]
Ultimately, while 2-bromopyridines are workhorse substrates, leveraging the enhanced reactivity of iodo-pyridines like 2-Iodo-4,6-dimethylpyridin-3-amine can significantly accelerate synthetic campaigns, providing a more reliable and efficient path to novel chemical entities.
References
- Benchchem. (n.d.). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.
-
Powers, D. C., et al. (2013). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC - NIH. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
-
Springer. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
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A Technical Guide to High-Performance Liquid Chromatography (HPLC) Method Development for 2-Iodo-4,6-dimethylpyridin-3-amine
This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Iodo-4,6-dimethylpyridin-3-amine. As no standard retention time reference is readily available for this specific compound, this document serves as a practical, in-depth technical guide for researchers, scientists, and drug development professionals. We will delve into the predicted chromatographic behavior of the molecule, outline a systematic approach to method development, and discuss alternative analytical strategies, all grounded in established scientific principles.
Introduction: The Analytical Challenge
2-Iodo-4,6-dimethylpyridin-3-amine is a substituted pyridine derivative that may serve as a crucial intermediate in the synthesis of novel pharmaceutical compounds. The presence of an iodo- group, two methyl groups, and an amino group on the pyridine ring gives this molecule a unique set of physicochemical properties that directly influence its behavior in a chromatographic system. Accurate and reliable analytical methods are paramount for ensuring the purity, stability, and overall quality of such compounds throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide will walk you through the process of developing a tailored HPLC method from the ground up.
Predicted Chromatographic Behavior of 2-Iodo-4,6-dimethylpyridin-3-amine
A thorough understanding of the analyte's properties is the foundation of effective HPLC method development. Based on its structure, we can predict the chromatographic behavior of 2-Iodo-4,6-dimethylpyridin-3-amine in a typical reverse-phase HPLC system.
-
Hydrophobicity: The presence of two methyl groups and a large, polarizable iodine atom contributes to the molecule's overall hydrophobicity. In reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, retention is primarily driven by hydrophobic interactions. Therefore, 2-Iodo-4,6-dimethylpyridin-3-amine is expected to be well-retained on a C18 column. For a related compound, 4,6-Dimethylpyridin-3-amine, the calculated XLogP3 is 0.9.[2] The addition of an iodine atom will significantly increase this value, leading to stronger retention.
-
Basicity and the Critical Role of pH: The aminopyridine moiety imparts basic character to the molecule. The pKa of pyridine is approximately 5.2, and the amino group will also have its own pKa. The ionization state of these basic functional groups is highly dependent on the pH of the mobile phase.[3][4][5][6]
-
At a low pH (e.g., pH < 4), the amino group and the pyridine nitrogen will be protonated, resulting in a positively charged species. This ionized form is more polar and will have a weaker interaction with the nonpolar stationary phase, leading to shorter retention times.
-
At a higher pH (e.g., pH > 8), the molecule will be in its neutral, un-ionized form. This increased hydrophobicity will result in longer retention times.
-
Operating at a pH close to the pKa of the analyte can lead to poor peak shapes and inconsistent retention times.[3][5] Therefore, it is crucial to select a mobile phase pH that is at least 1.5 to 2 pH units away from the pKa of the compound.
-
A Systematic Approach to HPLC Method Development
The following is a logical workflow for developing a robust and reliable reverse-phase HPLC method for 2-Iodo-4,6-dimethylpyridin-3-amine.
Caption: HPLC Method Development Workflow for 2-Iodo-4,6-dimethylpyridin-3-amine.
Column Selection
A C18 (octadecyl) column is the recommended starting point for this compound due to its hydrophobicity. A standard column dimension of 4.6 mm x 150 mm with a 3.5 µm or 5 µm particle size is suitable for initial method development. For improved peak shape, especially with basic compounds, consider using a column with end-capping or a "base-deactivated" silica. Phenyl-hexyl or pentafluorophenyl (PFP) columns could also be explored as they offer different selectivities, particularly for aromatic compounds.[7][8]
Mobile Phase Selection
A mixture of an organic solvent and an aqueous buffer is the standard mobile phase for reverse-phase HPLC.
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent due to its low viscosity and UV transparency. Methanol is a suitable alternative.
-
Aqueous Buffer: A buffer is essential to control the pH of the mobile phase and ensure consistent ionization of the analyte.[9]
-
Low pH (e.g., 2.5-3.5): A buffer of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water is a good starting point. At this pH, the analyte will be protonated, leading to shorter retention times. TFA can act as an ion-pairing agent and improve peak shape, but it can also be difficult to remove from the column and may suppress MS signals if used with a mass spectrometer.
-
Mid-range pH (e.g., 6.5-7.5): A phosphate buffer (e.g., 20 mM potassium phosphate) can be used. However, be mindful of buffer precipitation when mixing with high concentrations of organic solvent.
-
High pH (e.g., 9-10): An ammonium bicarbonate or ammonium formate buffer can be used. At this pH, the analyte will be in its neutral form, leading to longer retention. Ensure your column is stable at high pH.
-
Detection
2-Iodo-4,6-dimethylpyridin-3-amine contains a substituted pyridine ring, which is a chromophore that absorbs UV light. A UV-Vis detector is therefore the most appropriate choice. To determine the optimal wavelength for detection, a UV scan of the compound in the mobile phase should be performed. The wavelength of maximum absorbance (λmax) should be selected for the highest sensitivity. A starting point could be around 254 nm or 270 nm, which are common wavelengths for aromatic compounds.
Comparison with Alternative Approaches
While reverse-phase HPLC is the most common and recommended starting point, other techniques can be considered:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If the compound exhibits unexpectedly low retention in reverse-phase mode, HILIC could be an alternative. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the separation of polar compounds.
-
Mixed-Mode Chromatography: Columns that combine reverse-phase and ion-exchange characteristics can offer unique selectivity for basic compounds like aminopyridines.[10]
-
Supercritical Fluid Chromatography (SFC): SFC can be a high-speed alternative to normal-phase HPLC for the separation of some pyridine derivatives.
Hypothetical Experimental Protocol for Method Development
This protocol outlines a systematic approach to developing an HPLC method for 2-Iodo-4,6-dimethylpyridin-3-amine.
Objective: To develop a gradient reverse-phase HPLC method for the analysis of 2-Iodo-4,6-dimethylpyridin-3-amine.
Materials:
-
2-Iodo-4,6-dimethylpyridin-3-amine reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Ammonium formate
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of 2-Iodo-4,6-dimethylpyridin-3-amine at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the same solvent.
-
Initial Scouting Gradient (Low pH):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: 254 nm
-
-
Initial Scouting Gradient (High pH):
-
Mobile Phase A: 10 mM Ammonium formate, pH 9.0 in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: 254 nm
-
-
Method Optimization: Based on the results of the scouting gradients, select the pH that provides the best peak shape and retention. Then, optimize the gradient to ensure good resolution from any impurities. For example, if the peak elutes at 10 minutes in the low pH scouting run, a new gradient could be 30-60% B over 10 minutes to improve resolution around the main peak.
Simulated Data Presentation
The following table illustrates the expected effect of changing the mobile phase composition on the retention time of 2-Iodo-4,6-dimethylpyridin-3-amine. This data is simulated for illustrative purposes.
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Gradient | Expected Retention Time (min) | Expected Peak Shape |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 10-90% B in 15 min | ~8-12 | Symmetrical |
| 10 mM Ammonium Formate, pH 9.0 | Acetonitrile | 10-90% B in 15 min | ~12-16 | Symmetrical |
| Water | Acetonitrile | 50% B Isocratic | >20 or broad | Tailing |
Conclusion
Developing a robust HPLC method for a novel compound like 2-Iodo-4,6-dimethylpyridin-3-amine is a systematic process that relies on a fundamental understanding of chromatography and the physicochemical properties of the analyte. By starting with a C18 column and exploring the effect of mobile phase pH and organic solvent composition, a suitable method can be efficiently developed. The principles and protocols outlined in this guide provide a solid foundation for researchers to establish a reliable analytical method for this and other similar molecules, ultimately ensuring the quality and integrity of their research and development efforts.
References
- International Journal of Scientific Research in Science and Technology. (2021).
- SciSpace. (2021).
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Moravek.
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
- Sigma-Aldrich. 4-Iodo-N,N-dimethylpyridin-2-amine | 1062609-45-3.
- Effect of mobile phase pH on reversed-phase HPLC separ
- Agilent. (2011).
- Quora. How does pH affect the results of HPLC results?
- PubMed. (2013).
- Chromatography Forum. (2015).
- HALO Columns.
- PubChem. 4,6-Dimethylpyridin-3-amine | C7H10N2 | CID 7060669.
Sources
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,6-Dimethylpyridin-3-amine | C7H10N2 | CID 7060669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. quora.com [quora.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. halocolumns.com [halocolumns.com]
- 9. agilent.com [agilent.com]
- 10. helixchrom.com [helixchrom.com]
Characterization Data Guide: 2-Iodo-4,6-dimethylpyridin-3-amine Intermediates
This guide details the characterization, synthesis, and comparative analysis of 2-Iodo-4,6-dimethylpyridin-3-amine and its critical intermediates. It is designed for medicinal chemists and process engineers requiring high-fidelity data for scaffold validation.
Executive Summary & Molecule Profile
2-Iodo-4,6-dimethylpyridin-3-amine is a high-value heterocyclic building block, primarily used in the synthesis of kinase inhibitors and complex pharmaceutical agents via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Its structural uniqueness lies in the ortho-positioned iodine and amino groups , which provide a "handle" for regioselective cyclization (e.g., to azaindoles or imidazopyridines).
| Property | Detail |
| IUPAC Name | 2-Iodo-4,6-dimethylpyridin-3-amine |
| CAS Number | 2378806-58-5 |
| Molecular Formula | |
| Molecular Weight | 248.07 g/mol |
| Key Precursor | 4,6-Dimethylpyridin-3-amine (CAS 1193-71-1) |
Synthesis & Intermediates Workflow
The synthesis follows a linear pathway starting from commercially available 2,4-Lutidine . The critical control point is the regioselectivity during nitration and the subsequent iodination.
Reaction Pathway Diagram
Caption: Step-wise synthetic route from 2,4-Lutidine to the target iodinated amine.
Detailed Characterization of Intermediates
Intermediate A: 4,6-Dimethylpyridin-3-amine (Precursor)
CAS: 1193-71-1 Role: The immediate precursor. Purity at this stage is critical to prevent regioisomeric byproducts in the final step.
Diagnostic NMR Signals
The proton NMR spectrum is characterized by two distinct aromatic singlets and two methyl singlets.
| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| H-2 | 7.85 - 7.95 | Singlet (s) | 1H | Ar-H (C2) | Deshielded by adjacent Ring Nitrogen. |
| H-5 | 6.75 - 6.85 | Singlet (s) | 1H | Ar-H (C5) | Shielded relative to H-2; flanked by methyls. |
| NH₂ | 3.50 - 4.00 | Broad (br s) | 2H | -NH₂ | Exchangeable; shift varies with concentration. |
| Me-6 | 2.35 - 2.40 | Singlet (s) | 3H | -CH₃ (C6) | Adjacent to Ring Nitrogen (slightly deshielded). |
| Me-4 | 2.10 - 2.15 | Singlet (s) | 3H | -CH₃ (C4) | Adjacent to Amine/Aromatic ring. |
Quality Control Check:
-
Impurity Alert: Watch for a doublet pattern in the aromatic region, which indicates the presence of the 2-amino-4,6-dimethyl isomer (where protons are coupled). The target 3-amino isomer must show singlets due to the substitution pattern (Positions 2 and 5 are isolated by substituents).
Target Product: 2-Iodo-4,6-dimethylpyridin-3-amine
CAS: 2378806-58-5 Appearance: Off-white to pale yellow solid.
Diagnostic NMR Changes (vs. Precursor)
The iodination occurs at the C2 position (ortho to the amino group and ortho to the ring nitrogen).
| Signal | Shift ( | Change vs. Precursor | Interpretation |
| H-2 | Absent | Disappears | Confirms substitution at C2. |
| H-5 | 6.80 - 6.90 | Retained (Singlet) | Confirms C5 position remains unsubstituted. |
| NH₂ | 4.00 - 4.50 | Slight Downfield Shift | Influence of the bulky, electron-withdrawing Iodine. |
| Me-4/6 | 2.10 - 2.40 | Retained | Methyl groups remain intact. |
Mass Spectrometry (ESI+):
-
Expected [M+H]+: 249.07
-
Isotope Pattern: Iodine is monoisotopic (
), so no M+2 peak (unlike Br or Cl). This is a key diagnostic feature.
Comparative Analysis: Iodination Methods
The choice of iodination reagent significantly impacts yield and regioselectivity.
| Method | Reagent System | Yield | Regioselectivity (C2:C5) | Pros | Cons |
| A | NIS / MeCN | 85-92% | >98:1 | High yield, mild conditions, easy workup. | NIS is more expensive than elemental iodine. |
| B | 75-80% | 95:5 | Very fast reaction; Silver salts drive conversion. | Expensive silver waste; filtration required. | |
| C | 60-70% | 90:10 | Green chemistry (water solvent), cheap. | Lower solubility of substrate; oxidative degradation risk. |
Recommendation: For medicinal chemistry scale (<10g), Method A (NIS) is superior due to ease of purification and high regiocontrol.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dimethylpyridin-3-amine (Reduction)
From 4,6-dimethyl-3-nitropyridine
-
Setup: Charge a hydrogenation vessel with 4,6-dimethyl-3-nitropyridine (10.0 g, 65.7 mmol) and Methanol (100 mL).
-
Catalyst: Add 10% Pd/C (1.0 g, 10 wt%) under a nitrogen stream.
-
Reaction: Purge with Hydrogen gas (
) and stir at room temperature under balloon pressure (1 atm) for 16 hours. -
Monitoring: Check TLC (EtOAc/Hexane 1:1). Starting material (
) should disappear; product ( , stains with Ninhydrin) appears. -
Workup: Filter through a Celite pad to remove Pd/C. Rinse cake with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield the amine as an off-white solid.
-
Yield: ~7.8 g (97%).
-
Storage: Store under inert gas (oxidation sensitive).
-
Protocol 2: Regioselective Iodination (Target Synthesis)
Method A: NIS Protocol
-
Dissolution: Dissolve 4,6-dimethylpyridin-3-amine (5.0 g, 40.9 mmol) in Acetonitrile (MeCN, 50 mL).
-
Addition: Cool to 0°C. Add N-Iodosuccinimide (NIS, 9.6 g, 42.9 mmol, 1.05 equiv) portion-wise over 15 minutes. Protect from light.
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours.
-
Note: The solution typically turns dark red/brown.
-
-
Quench: Pour mixture into saturated aqueous Sodium Thiosulfate (
, 100 mL) to remove excess iodine (color changes from brown to yellow/clear). -
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with Brine, dry over
, and concentrate. Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes). -
Product: 2-Iodo-4,6-dimethylpyridin-3-amine (Pale yellow solid).
References
-
ChemicalBook. (2025). 2-Amino-4,6-dimethylpyridine NMR and Properties. Retrieved from
-
National Institutes of Health (NIH). (2021). Selective C–H Iodination of (Hetero)arenes. PubMed Central. Retrieved from
-
BenchChem. (2025).[1] Technical Guide to the Synthesis of 3-Amino-4-nitropyridine Derivatives. Retrieved from
-
Royal Society of Chemistry. (2013).[2] Regioselective iodination of pyridines and quinolines. Chemical Communications.[3] Retrieved from
-
Organic Syntheses. (1939). Synthesis of 2,6-dimethylpyridine derivatives. Org. Synth. 1939, 19,[4] 36. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity Profile of 2-Iodo- vs. 2-Chloro-4,6-dimethylpyridin-3-amine
This guide provides a technical comparison of 2-iodo-4,6-dimethylpyridin-3-amine (Molecule I) versus 2-chloro-4,6-dimethylpyridin-3-amine (Molecule Cl). It is structured to assist medicinal chemists in selecting the optimal building block for scaffold elaboration.
Executive Summary: The "Stability vs. Speed" Trade-off
In the context of drug discovery and heterocycle synthesis, the choice between the 2-iodo and 2-chloro variants of 4,6-dimethylpyridin-3-amine represents a classic trade-off between reactivity and atom economy/stability .
| Feature | 2-Chloro-4,6-dimethylpyridin-3-amine | 2-Iodo-4,6-dimethylpyridin-3-amine |
| Primary Role | Robust, low-cost starting material. | High-value intermediate for difficult couplings. |
| C-X Bond Energy | High (~95 kcal/mol); Slow oxidative addition. | Low (~65 kcal/mol); Rapid oxidative addition. |
| Pd-Catalysis | Requires specialized ligands (e.g., Buchwald dialkylbiarylphosphines) or heat. | Proceeds under mild conditions; compatible with standard ligands (e.g., PPh3). |
| Stability | Indefinitely stable at RT; resistant to light. | Light-sensitive; prone to iodine liberation over time. |
| Cost | Low (Commodity chemical). | High (Often synthesized from the chloro precursor). |
Recommendation: Use the Chloro variant for early-stage scale-up where forcing conditions are acceptable. Switch to the Iodo variant when performing couplings with sensitive partners (e.g., thermally unstable boronic acids) or when late-stage functionalization requires mild temperatures to prevent epimerization elsewhere in the molecule.
Structural & Electronic Landscape
To understand the reactivity, we must analyze the specific electronic and steric environment of the 4,6-dimethylpyridin-3-amine scaffold.
The "Sandwiched" Amine Effect
Unlike simple halopyridines, this scaffold possesses a 3-amino group flanked by a 2-halogen and a 4-methyl group.
-
Electronic Deactivation: The 3-amino group is a strong resonance donor (+M). This increases electron density in the pyridine ring, rendering the C2 position less electrophilic . Consequently, SNAr reactions are significantly slower compared to unsubstituted 2-halopyridines.
-
Steric Crowding: The 4-methyl group exerts a "buttressing effect," pushing the 3-amino group slightly out of plane or crowding the 2-position. This makes the 2-Iodo variant sterically congested, which can actually accelerate reductive elimination in coupling reactions (relief of steric strain) but might hinder the initial approach of bulky catalysts.
Graphviz Diagram: Reactivity Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate substrate.
Figure 1: Decision matrix for selecting between Chloro- and Iodo-pyridine substrates based on experimental constraints.
Detailed Reactivity Profile
A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
This is the primary application for these scaffolds.
-
2-Iodo Variant:
-
Mechanism: The C-I bond is weak. Oxidative addition of Pd(0) is fast and often irreversible.
-
Advantage: Works with "older" generation ligands (PPh3, dppf) and mild bases (K2CO3).
-
Risk: Prone to dehalogenation (reduction to the hydro-pyridine) if the transmetallation step is slow.
-
-
2-Chloro Variant:
-
Mechanism: The C-Cl bond is strong. Oxidative addition is the Rate-Determining Step (RDS).
-
Challenge: The electron-rich nature of the ring (due to the -NH2 and -Me groups) makes the C-Cl bond even stronger than in unsubstituted 2-chloropyridine.
-
Solution: Requires electron-rich, bulky phosphine ligands (e.g., XPhos , RuPhos , or BrettPhos ) to facilitate oxidative addition.
-
B. Nucleophilic Aromatic Substitution (SNAr)
-
General Trend: Both substrates are poor candidates for standard SNAr due to the electron-donating 3-amino group.
-
Comparison: While Iodine is a better leaving group in many SN1-like processes, Chlorine is often superior in SNAr because its high electronegativity stabilizes the Meisenheimer complex intermediate. However, for this specific electron-rich scaffold, SNAr is rarely a viable pathway without acid catalysis (protonation of the ring nitrogen) or transition metal catalysis.
Experimental Protocols
Protocol A: Synthesis of 2-Iodo from 2-Chloro (Finkelstein-Type)
Rationale: The 2-iodo variant is expensive. It is often synthesized from the 2-chloro precursor using a modified Finkelstein reaction promoted by acetyl chloride.
-
Reagents: 2-Chloro-4,6-dimethylpyridin-3-amine (1.0 equiv), Sodium Iodide (NaI, 5.0 equiv), Acetyl Chloride (1.0 equiv), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve the Chloro-pyridine in dry MeCN (0.5 M).
-
Add NaI followed by the dropwise addition of Acetyl Chloride. Note: This generates HI in situ and activates the pyridine ring.
-
Reflux for 16–24 hours. Monitor by LCMS (Shift from M+H 157 to 249).
-
Quench: Cool to RT, dilute with EtOAc, and wash with sat. NaHCO3 and 10% Na2S2O3 (to remove iodine).
-
Yield: Typically 75–85%.
-
Protocol B: Comparative Suzuki Coupling
Rationale: Demonstrating the ligand dependency of the Chloro variant.
| Parameter | Condition Set 1 (Mild) | Condition Set 2 (Forcing) |
| Catalyst | Pd(PPh3)4 (5 mol%) | Pd2(dba)3 / XPhos |
| Base | Na2CO3 (aq) | K3PO4 (anhydrous) |
| Solvent | DME / Water | 1,4-Dioxane |
| Temp | 80°C | 100°C - 110°C |
| 2-Iodo Result | >90% Conversion | >95% Conversion |
| 2-Chloro Result | <10% Conversion | >90% Conversion |
Mechanistic Visualization
The following diagram illustrates the energy barrier difference in the oxidative addition step, which is the discriminator between the two halides.
Figure 2: Simplified reaction coordinate showing the higher activation energy required for the oxidative addition of the 2-Chloro derivative compared to the 2-Iodo derivative.
References
-
Oxidative Addition Rates
- Title: Synthesis method of 2-amino-4, 6-dimethylpyridine (Patent CN111303047A).
-
General Reactivity of 2-Halopyridines
-
Physical Data & Identification
Sources
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-4,6-dimethylpyridin-3-amine
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Iodo-4,6-dimethylpyridin-3-amine (CAS No. 2378806-58-5), a halogenated organic compound. The procedures outlined herein are designed to be self-validating, explaining the causality behind each critical step to foster a deep understanding of safe laboratory practices.
Hazard Identification and Immediate Risk Assessment
Before handling 2-Iodo-4,6-dimethylpyridin-3-amine, a thorough understanding of its associated hazards is essential. This compound is classified under the Globally Harmonized System (GHS) as an irritant and harmful substance.[1][2] The primary risks involve irritation upon contact and harm if ingested or inhaled.
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure (Category 3) | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation.[1] |
Prerequisite Safety Protocols: Engineering and Personal Protective Controls
Adherence to stringent safety protocols is non-negotiable when handling this compound. These measures are your first and most critical line of defense against exposure.
Engineering Controls:
-
Fume Hood: All handling and preparation for disposal of 2-Iodo-4,6-dimethylpyridin-3-amine, whether in solid or solution form, must be conducted within a certified chemical fume hood.[3] This is crucial to mitigate the risk of inhaling dust or vapors, which can cause respiratory irritation.[1][4]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[4][5]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4] This is mandatory to protect against splashes and prevent the serious eye irritation noted in the hazard profile.[1]
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile). Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5]
-
Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.[4]
The Core Disposal Workflow: A Step-by-Step Protocol
The presence of an iodine atom on the pyridine ring classifies 2-Iodo-4,6-dimethylpyridin-3-amine as a halogenated organic compound .[6] This classification is the single most important factor governing its disposal pathway.
Step 1: Waste Characterization and Segregation The foundational principle of chemical waste management is segregation at the source.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Causality: Halogenated organic compounds cannot be recycled as fuel additives like non-halogenated solvents. They require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[3][6] Mixing halogenated waste with non-halogenated streams, even in small amounts, forces the entire volume to be treated as halogenated waste, dramatically increasing disposal costs and environmental burden.[6][7]
Step 2: Container Selection and Preparation
-
Action: Select a chemically compatible, leak-proof container with a secure, screw-top cap.[6] High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is clean and dry before use.
-
Causality: The container must prevent leaks and the escape of vapors during storage and transport.[7] Using incompatible containers can lead to degradation of the container, resulting in dangerous spills.
Step 3: Comprehensive Waste Labeling
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[7] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "Waste 2-Iodo-4,6-dimethylpyridin-3-amine."
-
If it is a mixed waste stream, list all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Harmful").
-
The date accumulation started.
-
-
Causality: Proper labeling is a regulatory requirement and is critical for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians. It ensures the contents are known and can be managed correctly throughout the disposal process.
Step 4: Waste Collection
-
Solid Waste: Collect unused or expired solid 2-Iodo-4,6-dimethylpyridin-3-amine directly into the labeled halogenated waste container.
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and paper towels grossly contaminated with the compound should be placed in a sealed plastic bag, which is then placed into the solid halogenated waste container.
-
Liquid Waste: Solutions containing 2-Iodo-4,6-dimethylpyridin-3-amine must be collected in a designated liquid halogenated waste container. Under no circumstances should this waste be poured down the drain. [6][7]
-
Empty Containers: The original product container, even when "empty," may retain residue. It must be managed as hazardous waste or be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.[4]
Step 5: Temporary On-Site Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel.
-
Causality: The SAA ensures that hazardous waste is stored safely, away from incompatible materials (such as strong oxidizing agents), and in a secondary containment bin to control any potential leaks.[5][8] Keep containers closed at all times except when actively adding waste.[7]
Step 6: Final Disposal
-
Action: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.
-
Causality: Final disposal must be conducted by a licensed hazardous waste contractor who will transport the material to a permitted incineration facility.[3][4] This is the only environmentally acceptable and legally compliant method for destroying halogenated organic compounds.
Visualization of the Disposal Decision Pathway
The following diagram illustrates the critical decision-making process for the proper segregation and disposal of waste containing 2-Iodo-4,6-dimethylpyridin-3-amine.
Caption: Decision workflow for the safe disposal of 2-Iodo-4,6-dimethylpyridin-3-amine.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and preparedness is key.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4]
-
Minor Spill (Solid): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it in the labeled halogenated waste container.[4][9]
-
Minor Spill (Liquid): Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the contaminated absorbent and place it in the sealed, labeled halogenated waste container.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 2-Iodo-4,6-dimethylpyridin-3-amine, protecting yourself, your colleagues, and the environment.
References
- Halogenated Organic Liquids - Standard Oper
- Organic Solvent Waste Disposal. University of British Columbia - Safety & Risk Services.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
- 2-iodo-4,6-dimethylpyridin-3-amine Product Page. Fluorochem.
- Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-3-IODO-5-METHYLPYRIDINE. ChemicalBook.
- SAFETY DATA SHEET - 2,3-Dimethyl-4-nitropyridine N-Oxide. TCI Chemicals.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- 7.2 Organic Solvents. Cornell University EHS.
- SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine.
- Safety Data Sheet - 2,6-Dimethylheptan-4-amine hydrochloride. CymitQuimica.
- SAFETY D
- Navigating the Safe Disposal of N-(3-((5-Iodo-4- ((3-((2-thienylcarbonyl)amino) - Benchchem. BenchChem.
- Hazardous Waste Disposal Guide. Northwestern University.
- Chemical Hygiene Plan continued. Massachusetts Institute of Technology (MIT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
